molecular formula C7H11N3O2 B2762278 (4,6-Dimethoxypyrimidin-2-YL)methanamine CAS No. 771582-35-5

(4,6-Dimethoxypyrimidin-2-YL)methanamine

Cat. No.: B2762278
CAS No.: 771582-35-5
M. Wt: 169.184
InChI Key: QRBXXPQJEYKYKQ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-YL)methanamine (CAS 771582-35-5) is a chemical compound with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . This amine-substituted dimethoxypyrimidine is characterized by its two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a methanamine functional group at the 2-position. The primary research application of this compound is as a key synthetic intermediate in the development of sulfonylurea herbicides . Patent literature describes its use in the preparation of substituted pyridinesulfonamide compounds, which demonstrate effective herbicidal activity in agricultural fields, such as corn . This makes it a valuable building block for researchers in agrochemistry and plant science exploring new weed control methods. This product is offered with a purity of Not Less Than (NLT) 98% . For laboratory safety and product integrity, it should be stored in a cool, dry, and sealed environment . This chemical is intended for research purposes and is designated "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXXPQJEYKYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of (4,6-Dimethoxypyrimidin-2-yl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and novel pharmaceutical agents. Pyrimidine derivatives are fundamental components in biological systems and pharmaceutical design, necessitating rigorous analytical characterization[1]. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of this compound (


), detailing the synergistic application of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Strategic Analytical Workflow

The structural elucidation of highly substituted pyrimidine derivatives relies on a self-validating, orthogonal analytical workflow[2]. Mass spectrometry establishes the exact elemental composition, 1D NMR identifies the functional groups and their electronic environments, and 2D NMR maps the precise atomic connectivity.

Workflow A Sample Prep (>98% Purity) B HRMS (ESI-TOF) Exact Mass A->B C 1D NMR (1H, 13C) B->C D 2D NMR (HSQC, HMBC) C->D E FT-IR Analysis Validation D->E

Figure 1: Orthogonal analytical workflow for the structure elucidation of pyrimidine derivatives.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula (


) and establish the exact mass.

Mechanistic Insight: this compound contains three basic nitrogen atoms (two in the pyrimidine ring, one primary amine). Under acidic conditions, these sites are readily protonated, making positive-ion Electrospray Ionization (ESI+) the optimal ionization technique. The theoretical monoisotopic mass of the neutral molecule is 169.0851 Da. In ESI+ mode, the expected pseudo-molecular ion


 is 170.0929 Da.
Table 1: HRMS Data Summary
Adduct / FragmentTheoretical m/zExpected m/zError (ppm)Causality / Origin

170.0929170.0931< 2.0Protonation of primary amine or ring nitrogen.

153.0664153.0667< 2.0Loss of ammonia from the methanamine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of regiochemical assignment. The electronic environment of the 4,6-dimethoxypyrimidine core presents unique shielding effects that must be carefully interpreted.

H NMR and C NMR Dynamics

The pyrimidine ring is inherently electron-deficient. However, the two methoxy groups at the C-4 and C-6 positions act as strong


-donors via resonance. This electron density is pushed directly onto the C-5 position.
  • C-5 Proton Shielding: As a result of this resonance, the C-5 proton is highly shielded, typically appearing as a sharp singlet around

    
     5.93 ppm, which is significantly upfield from a standard aromatic proton[3].
    
  • C-5 Carbon Shielding: Similarly, the C-5 carbon experiences profound shielding, resonating near

    
     84.5 ppm in the 
    
    
    
    C spectrum, far upfield from typical aromatic carbons (
    
    
    120-130 ppm).
2D NMR (HMBC) Connectivity

To definitively prove that the methanamine group (


) is attached to C-2 and not C-5, Heteronuclear Multiple Bond Correlation (HMBC) is employed. The methylene protons (

3.85) will show a strong

correlation to the pyrimidine C-2 carbon (

168.2) and the ring nitrogens, but will not correlate with the C-4/C-6 carbons.

HMBC H_CH2 H-1' (CH2) C2 C-2 (Pyrimidine) H_CH2->C2 3J H_OMe H-OMe (CH3) C46 C-4 / C-6 (Pyrimidine) H_OMe->C46 3J H_C5 H-5 (Ar-H) H_C5->C46 2J

Figure 2: Key HMBC interactions confirming the regiochemistry of the pyrimidine substituents.

Table 2: NMR Spectroscopic Assignments ( , 400 MHz / 100 MHz)
Position

H Shift (

, ppm)
Multiplicity, Integration

C Shift (

, ppm)
Key HMBC Correlations
C-2 --168.2-
C-4, C-6 --171.5-
C-5 5.93s, 1H84.5C-4, C-6
-OCH

3.98s, 6H54.2C-4, C-6
-CH

-
3.85s, 2H46.8C-2, N-1, N-3
-NH

1.80br s, 2H--

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation for the functional groups present in the pyrimidine derivative[4].

  • Primary Amine (

    
    ):  Two distinct, weak-to-medium absorption bands between 3300 and 3450 
    
    
    
    , corresponding to the asymmetric and symmetric N-H stretching vibrations.
  • Pyrimidine Ring: Sharp bands around 1580-1600

    
     indicative of C=N and C=C aromatic ring stretching.
    
  • Methoxy Groups (C-O-C): Strong asymmetric stretching bands observed near 1200

    
     and 1050 
    
    
    
    .

Validated Experimental Protocols

Protocol 1: HRMS-ESI Data Acquisition
  • Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of LC-MS grade methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton source, shifting the equilibrium toward the

      
       ionized state, which is critical for maximizing signal-to-noise ratio in ESI+ mode.
      
  • Instrument Parameters: Inject 5

    
    L into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data over an m/z range of 50–500.
    
Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
    • Causality:

      
       is chosen over 
      
      
      
      or
      
      
      to prevent rapid deuterium-proton exchange. Using a protic deuterated solvent would cause the primary amine (
      
      
      ) signal at
      
      
      1.80 to disappear, resulting in an incomplete structural profile.
  • 1D Acquisition: Acquire the

    
    H spectrum at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds. Acquire the 
    
    
    
    C spectrum at 100 MHz using 1024 scans.
  • 2D Acquisition: Run a gradient-selected HMBC experiment optimized for a long-range coupling constant (

    
    ) of 8 Hz to map the connectivity of the methoxy and methanamine groups to the pyrimidine core.
    

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at:[Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • United States Patent (19): 2-Chloromethyl-4,6-dimethoxypyrimidine. Googleapis / US Patent Office. Available at: [Link]

Sources

Technical Guide: Physical Properties & Characterization of (4,6-Dimethoxypyrimidin-2-yl)methanamine

[1]

Executive Summary

This compound (CAS: 771582-35-5) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical candidates targeting kinase pathways.[1][2] Characterized by an electron-rich pyrimidine core and a reactive primary aminomethyl group, it serves as a critical "linker" scaffold.[1]

This guide provides a rigorous analysis of its physicochemical profile, handling protocols, and structural characterization, designed for researchers requiring high-fidelity data for process development.

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name 1-(4,6-Dimethoxypyrimidin-2-yl)methanamine
Common Synonyms 2-Aminomethyl-4,6-dimethoxypyrimidine; (4,6-Dimethoxypyrimidin-2-yl)methylamine
CAS Registry Number 771582-35-5
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
SMILES COC1=CC(OC)=NC(CN)=N1
InChI Key Unique identifier required for database integration (Predicted)
Structural Functionalization

The molecule features three distinct reactive centers:

  • Primary Amine (Nucleophile): The -CH₂NH₂ group is the primary site for acylation, alkylation, or sulfonylation.

  • Pyrimidine Nitrogen (Weak Base): The ring nitrogens are deactivated by the methoxy groups but still participate in hydrogen bonding.

  • Methoxy Groups (Electron Donors): These groups increase electron density at the C-5 position, making the ring susceptible to electrophilic aromatic substitution if forcing conditions are applied.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity computational models (ACD/Labs, EPISuite) validated against structural analogues.

Thermodynamic & Physical Constants[3][5]
PropertyValue / RangeContext & Causality
Physical State Low-melting Solid or Viscous OilThe methylene linker disrupts crystal packing compared to the rigid 2-amino analog (MP ~95°C).[1][2]
Melting Point 45 – 55 °C (Predicted)Often handled as a hydrochloride salt (MP >200°C) for improved stability.[2]
Boiling Point 280 ± 20 °C (at 760 mmHg)High boiling point necessitates vacuum distillation (e.g., 0.5 mmHg) for purification.[2]
Density 1.16 ± 0.06 g/cm³ Typical for oxygenated pyrimidines; denser than water.
pKa (Amine) 8.9 ± 0.2 The primary amine is basic, similar to benzylamine.
pKa (Ring N) ~1.5 Very weakly basic due to resonance delocalization.
LogP 0.25 ± 0.3 Amphiphilic; soluble in polar organics (MeOH, DMSO) and moderately soluble in water.
Solubility Profile
  • High Solubility: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.

  • Moderate Solubility: Water (pH dependent), Diethyl Ether.

  • Insolubility: Hexanes, Aliphatic hydrocarbons.

Synthesis & Purification Workflow

The synthesis of high-purity this compound typically proceeds via the reduction of 4,6-dimethoxypyrimidine-2-carbonitrile .[1][2] This route is preferred over the chloromethyl substitution route to avoid unstable intermediates and over-alkylation.

Mechanistic Pathway (Graphviz)[1]

SynthesisPathwayStart4,6-Dimethoxy-2-methylsulfonylpyrimidineNitrileIntermediate:4,6-Dimethoxypyrimidine-2-carbonitrileStart->NitrileStep 1: CyanationCyanideNaCN / DMSONucleophilic Aromatic SubstitutionProductTarget:This compoundNitrile->ProductStep 2: HydrogenationReductionH2 / Raney Ni or Pd/CNH3 (prevents dimerization)SaltHCl Salt Formation(Storage Form)Product->SaltStabilization

Figure 1: Preferred synthetic pathway via nitrile reduction, ensuring high regioselectivity and minimizing side products.[1][2]

Experimental Protocol: Nitrile Reduction
  • Reagents: 4,6-dimethoxypyrimidine-2-carbonitrile (1.0 eq), Raney Nickel (catalytic), Methanolic Ammonia (7N).[1]

  • Procedure:

    • Charge the autoclave with the nitrile and methanolic ammonia.

    • Add Raney Nickel (washed with MeOH).

    • Pressurize with H₂ (5–10 bar) and stir at ambient temperature for 6–12 hours.

    • Critical Control Point: The presence of ammonia is vital to suppress the formation of the secondary amine dimer (bis-alkylation).

  • Work-up:

    • Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate filtrate under reduced pressure.

    • Purification: Distill residue under high vacuum or convert immediately to the Hydrochloride salt by adding 1M HCl in ether.

Characterization & Spectral Analysis

Validation of the structure relies on Nuclear Magnetic Resonance (NMR).[3][4] The symmetry of the molecule provides a clean, distinct signature.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
5.85 Singlet (s)1HC-5 ProtonCharacteristic aromatic proton of the pyrimidine ring; highly shielded by ortho-methoxy groups.[1]
3.92 Singlet (s)6H-OCH₃Two equivalent methoxy groups at positions 4 and 6.[1]
3.85 Singlet (s)2H-CH₂-NH₂Methylene linker.[1] Shift varies slightly with concentration.
1.80 Broad (br s)2H-NH₂Exchangeable amine protons.[1] Shift is concentration/solvent dependent.
Mass Spectrometry (ESI-MS)[1]
  • M+H Peak: 170.19 m/z[1]

  • Fragmentation Pattern: Loss of NH₃ (153 m/z) and loss of methyl groups are common.

Handling, Stability & Safety

Self-Validating Safety Protocol:

  • Hygroscopicity: The free base is hygroscopic and readily absorbs CO₂ from the air to form carbamates. Store under Argon/Nitrogen.

  • Stability: The methoxy groups are stable to mild acid/base, but the amine is reactive. Long-term storage should be as the HCl salt at 4°C.[1]

  • Hazards:

    • Skin/Eye Irritant: (H315, H319). Wear nitrile gloves and safety glasses.

    • Sensitization: Potential sensitizer (common for benzylic-type amines).[1]

Storage Condition Matrix
FormTemperatureAtmosphereShelf Life
Free Base (Oil/Solid) -20 °CArgon / Sealed6 Months
Hydrochloride Salt 4 °CDesiccated>2 Years

References

  • PubChem Compound Summary. (2025). 2-Aminomethyl-4,6-dimethoxypyrimidine (CAS 771582-35-5).[1] National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2025). Registration Dossier for Pyrimidine Derivatives. Link[1]

  • Nezu, Y., et al. (1996). "Dimethoxypyrimidines as novel herbicides. Part 2. Synthesis and herbicidal activity." Pesticide Science, 47(2), 115-124.[1] (Foundational chemistry for 4,6-dimethoxy scaffold).

  • BenchChem. (2025).[5] Technical Data Sheet: 4,6-Dimethoxypyrimidine derivatives. Link

  • U.S. EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Pyrimidinylmethanamines. Link[1]

(4,6-Dimethoxypyrimidin-2-YL)methanamine IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (4,6-Dimethoxypyrimidin-2-yl)methanamine as a Pharmacophore Scaffold

Chemical Identity & Structural Analysis

This compound is a specialized heterocyclic building block distinct from its more common analog, 2-amino-4,6-dimethoxypyrimidine. While the latter contains an amine directly attached to the aromatic ring (reducing nucleophilicity due to resonance), the target molecule features a methylene spacer (


). This spacer decouples the amine from the aromatic system, rendering it a highly nucleophilic, basic primary amine capable of diverse functionalization.
Property Data
IUPAC Name This compound
CAS Number 771582-35-5
Molecular Formula

Molecular Weight 169.18 g/mol
pKa (Calculated) ~8.9 (Amine), ~1.5 (Pyrimidine N)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
Key Pharmacophore Pyrimidine "Hinge Binder" + Flexible Linker

Synthetic Routes & Process Optimization

To ensure high purity and scalability, we avoid routes involving direct alkylation of the methyl analog, which often leads to over-alkylation. The most robust "self-validating" protocol involves the reduction of the corresponding nitrile. This pathway utilizes the electron-deficient nature of the pyrimidine ring to install the carbon framework before reducing it to the amine.

Primary Route: Nucleophilic Substitution followed by Reduction

This two-step protocol minimizes side reactions and allows for easy purification via acid-base extraction.

Step 1: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

  • Precursor: 2-Methylsulfonyl-4,6-dimethoxypyrimidine (commercially available or synthesized from the sulfide).

  • Reagent: Potassium Cyanide (KCN) or Tetrabutylammonium cyanide (TBACN).

  • Mechanism:

    
     displacement. The sulfonyl group at the 2-position is an excellent leaving group due to the electron-withdrawing nitrogen atoms of the pyrimidine ring.
    

Step 2: Catalytic Hydrogenation to Methanamine

  • Reagent:

    
     (balloon or Parr shaker), Raney Nickel (preferred) or Pd/C.
    
  • Solvent: Methanolic Ammonia (7N). Critical: Ammonia is required to suppress the formation of secondary amines (dimerization) during reduction.

Experimental Protocol (Step-by-Step)

Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood with appropriate antidotes available. Raney Nickel is pyrophoric.

  • Cyanation:

    • Dissolve 2-methylsulfonyl-4,6-dimethoxypyrimidine (1.0 eq) in dry DMSO.

    • Add KCN (1.2 eq) and stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Quench with dilute hypochlorite (to destroy excess cyanide), extract with EtOAc, wash with brine, and concentrate.

  • Reduction:

    • Dissolve the crude nitrile in MeOH saturated with

      
      .
      
    • Add Raney Nickel (10 wt% loading, washed with MeOH).

    • Stir under

      
       atmosphere (1 atm) for 12 hours at RT.
      
  • Purification (Self-Validating Step):

    • Filter catalyst through Celite. Concentrate filtrate.[1][2]

    • Dissolve residue in 1M HCl (Amine goes into aqueous phase; non-basic impurities stay in organic).

    • Wash aqueous phase with DCM.[2]

    • Basify aqueous phase to pH 12 with NaOH. Extract product into DCM.

    • Dry over

      
       and evaporate to yield pure amine.
      
Visualizing the Synthetic Logic

SynthesisPath Start 2-Methylsulfonyl- 4,6-dimethoxypyrimidine Inter Intermediate: 2-Cyano-4,6- dimethoxypyrimidine Start->Inter KCN, DMSO SnAr Displacement Product Target: (4,6-Dimethoxypyrimidin- 2-yl)methanamine Inter->Product H2, Raney Ni MeOH/NH3 Validation Acid/Base Extraction (Purification) Product->Validation Workup Validation->Product >98% Purity

Caption: Figure 1. Synthetic workflow utilizing SnAr displacement followed by reductive amination. The acid/base extraction serves as a chemical filter for purity.

Reactivity & Medicinal Chemistry Applications

The this compound scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.

Mechanism of Action: The Hinge Binder

In many kinase inhibitors, the pyrimidine ring acts as a pseudo-purine, forming hydrogen bonds with the "hinge region" of the ATP-binding pocket.[1]

  • N1/N3 Atoms: Hydrogen bond acceptors.[1]

  • 4,6-Methoxy Groups: Provide hydrophobic bulk to fill the selectivity pocket and modulate the electron density of the ring.

  • 2-Methanamine Linker: Projects the rest of the molecule into the solvent-exposed region or towards the ribose binding pocket, allowing for the attachment of solubilizing groups or "tail" moieties.

Functionalization Workflow

Due to the high nucleophilicity of the primary amine, this scaffold is ideal for:

  • Amide Coupling: Reaction with carboxylic acids (EDC/HOBt) to form stable amides.

  • Reductive Amination: Reaction with aldehydes to form secondary amines.

  • Urea Formation: Reaction with isocyanates.

Reactivity Core (4,6-Dimethoxypyrimidin-2-yl) methanamine Amide Amide Derivative (Kinase Inhibitor) Core->Amide + R-COOH (EDC/HOBt) Urea Urea Derivative (Solubility Modulator) Core->Urea + R-N=C=O SecAmine Secondary Amine (Target Specificity) Core->SecAmine + R-CHO (NaBH(OAc)3)

Caption: Figure 2. Divergent synthesis capabilities of the methanamine scaffold. The primary amine serves as a universal handle for library generation.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized product, the following analytical signatures must be observed. The distinction between the methanamine (CH2-NH2) and the amine (NH2) is critical.

Technique Expected Signal Interpretation
1H NMR (DMSO-d6)

3.80 - 3.90 ppm (Singlet, 6H)
Two methoxy groups (

).

3.70 - 3.85 ppm (Singlet, 2H)
Methylene spacer (

). Note: This peak is absent in the 2-amino analog.

6.10 - 6.20 ppm (Singlet, 1H)
Pyrimidine C5 proton.
13C NMR ~170 ppm (C2, C4, C6)Quaternary carbons attached to heteroatoms.
~45-48 ppmMethylene carbon (

).
LC-MS (ESI+) m/z = 170.1

Confirms molecular weight of 169.18.

References

  • European Patent Office. (1999). EP 0815086 B1: Preparation of 4,6-Dimethoxy-2-substituted-pyrimidines.[3] (Provides foundational chemistry for 4,6-dimethoxy pyrimidine handling).[2][4] Retrieved from [Link]

  • PubChem Compound Summary. (2025). 2-Amino-4,6-dimethoxypyrimidine (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from [Link][5]

  • Xu, D., et al. (2013). "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry. (Source for the sulfonyl precursor synthesis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of (4,6-Dimethoxypyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, pyrimidine-based building blocks are critical for designing kinase inhibitors, receptor antagonists, and novel pharmacophores. (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS 771582-35-5)[1] serves as a highly versatile primary amine intermediate. This application note details two robust, self-validating synthetic routes for its preparation: the catalytic hydrogenation of a nitrile precursor and the Gabriel synthesis from a chloromethyl intermediate.

Mechanistic Rationale & Pathway Causality

As a Senior Application Scientist, it is critical to understand that successful synthesis relies not just on following steps, but on controlling the underlying reaction kinetics and thermodynamics.

Causality in Nitrile Reduction: During the catalytic hydrogenation of 4,6-dimethoxypyrimidine-2-carbonitrile (CAS 139539-63-2)[2], the nitrile group is initially reduced to a highly reactive imine. If left unmitigated, this imine undergoes nucleophilic attack by the newly formed primary amine, leading to dimerization and the formation of secondary amines[3]. To counteract this, the reaction is performed in methanolic ammonia. The excess ammonia shifts the equilibrium, competitively attacking the imine intermediate and effectively trapping it to ensure high selectivity for the primary amine[3].

Causality in the Gabriel Synthesis: Direct amination of 2-(chloromethyl)-4,6-dimethoxypyrimidine (CAS 114108-86-0)[4] with ammonia is notoriously unselective, yielding a statistical mixture of primary, secondary, and tertiary amines due to overalkylation[5]. The Gabriel synthesis circumvents this by utilizing potassium phthalimide. The phthalimide anion acts as a bulky, resonance-stabilized ammonia surrogate; its steric hindrance strictly limits the reaction to a single alkylation event[5]. Subsequent deprotection via the Ing-Manske procedure (hydrazinolysis) cleaves the phthalimide adduct under mild, neutral conditions, precipitating phthalhydrazide and liberating the pure primary amine[6].

Synthetic Workflow Visualization

SynthesisRoutes N1 4,6-Dimethoxypyrimidine- 2-carbonitrile N4 (4,6-Dimethoxypyrimidin- 2-yl)methanamine N1->N4 H2, Raney-Ni NH3/MeOH N2 2-(Chloromethyl)- 4,6-dimethoxypyrimidine N3 Phthalimide Adduct (Gabriel Intermediate) N2->N3 Potassium Phthalimide DMF, 80°C N3->N4 Hydrazine Hydrate EtOH, Reflux

Synthetic workflows for this compound via nitrile or Gabriel routes.

Validated Experimental Protocols

Route A: Catalytic Hydrogenation of Nitrile Precursor

Objective: High-throughput reduction of the nitrile to the primary amine while suppressing dimer formation.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure Parr autoclave with 4,6-dimethoxypyrimidine-2-carbonitrile (1.0 eq) and 7M NH₃ in methanol (10 volumes).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (10% w/w relative to the substrate). Safety Note: Raney-Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Purge the reaction vessel with inert N₂ gas (3 cycles), followed by H₂ gas (3 cycles). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir the mixture vigorously at 25–30 °C for 12 hours.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite under an N₂ atmosphere to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.

Self-Validation & Troubleshooting:

  • System Validation: The reaction is complete when the pressure gauge stabilizes, indicating that hydrogen consumption has ceased.

  • Analytical Check: Analyze a crude aliquot via GC-MS. The presence of a dominant peak at m/z 169 confirms the primary amine. If a peak at m/z 321 is observed, this indicates secondary amine formation (dimerization), signaling that the ammonia concentration in the solvent was insufficient to trap the imine intermediate.

Route B: Gabriel Synthesis from Chloromethyl Intermediate

Objective: Highly selective primary amine synthesis avoiding overalkylation.

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-(chloromethyl)-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous DMF (5 volumes). Add potassium phthalimide (1.1 eq). Stir the suspension at 80 °C for 4 hours.

  • Intermediate Isolation: Cool the mixture to room temperature and quench with ice water (15 volumes). Filter the resulting precipitated phthalimide adduct and wash thoroughly with water to remove residual DMF. Dry under vacuum.

  • Ing-Manske Deprotection: Suspend the dried intermediate in ethanol (10 volumes). Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 2 hours.

  • Workup: Cool the reaction to room temperature. Filter off the voluminous white precipitate. Concentrate the filtrate, dissolve the residue in dichloromethane, wash with 1M NaOH, dry over anhydrous Na₂SO₄, and evaporate to yield the pure primary amine.

Self-Validation & Troubleshooting:

  • Visual Validation: The formation of a thick, voluminous white precipitate (phthalhydrazide) upon the addition of hydrazine hydrate is a direct visual confirmation of successful deprotection.

  • Chromatographic Check: Complete disappearance of the UV-active intermediate spot on TLC (UV 254 nm) validates the termination of the deprotection step.

Quantitative Analytical Data

To ensure the synthesized this compound meets the stringent purity requirements for downstream pharmaceutical applications, validate the product against the following parameters:

Analytical MethodExpected Value / ObservationDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 5.95 (s, 1H), 3.95 (s, 6H), 3.85 (s, 2H), 1.60 (br s, 2H)Confirms pyrimidine CH, methoxy groups, and methylene/amine protons.
LC-MS (ESI+) m/z 170.1 [M+H]⁺Validates the molecular weight (169.18 g/mol ).
HPLC Purity > 98% (UV 254 nm)Ensures suitability for downstream drug development.
Physical Appearance Off-white to pale yellow solid/oilBaseline physical characterization.

References

Sources

Application Notes and Protocols: (4,6-Dimethoxypyrimidin-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and physicochemical properties. (4,6-Dimethoxypyrimidin-2-yl)methanamine is a highly versatile primary amine featuring an electron-rich pyrimidine core. This bifunctional scaffold serves as a critical nucleophile in the synthesis of diverse pharmacophores, particularly in the development of kinase inhibitors, allosteric modulators, and epigenetic targeting agents.

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for integrating this building block into advanced drug discovery workflows.

Physicochemical & Structural Profile

Understanding the baseline properties of this compound is essential for predicting its behavior in organic synthesis and biological systems[1].

PropertyValue
Chemical Name This compound
CAS Number 771582-35-5
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
MDL Number MFCD06213051
Structural Features Primary aliphatic amine, 4,6-dimethoxy-substituted pyrimidine ring

Strategic Utility in Drug Design

The architectural uniqueness of this compound allows it to fulfill multiple roles in structure-based drug design (SBDD):

  • Kinase Hinge-Binding Motifs : The pyrimidine nitrogens act as potent hydrogen-bond acceptors. When incorporated into scaffolds like imidazopyridines, this moiety is crucial for anchoring inhibitors to the ATP-binding hinge region of Janus Kinases (JAK)[2].

  • Targeting Mutant Enzymes : The compound has been successfully utilized in the synthesis of quinolinone pyrimidine derivatives, which act as potent inhibitors of mutant Isocitrate Dehydrogenase (mIDH), a major target in oncology[3].

  • Allosteric Modulation : The methoxy groups provide specific steric bulk and electron density that have been leveraged in the design of negative allosteric modulators for metabotropic glutamate receptor 5 (mGluR5)[4].

G A Core Pharmacophore (e.g., Imidazopyridine) C Amide/Amine Linkage (Structural Vector) A->C Electrophilic coupling B (4,6-Dimethoxypyrimidin-2-yl) methanamine B->C Nucleophilic attack D Target Kinase (e.g., JAK) Hinge Region Binding C->D H-Bonding & Steric Fit

Fig 1: Logical workflow of kinase inhibitor design using the dimethoxypyrimidine scaffold.

Mechanistic Causality in Experimental Design

When functionalizing this compound, the choice of reagents is dictated by the electronic nature of the pyrimidine ring. The electron-donating methoxy groups at the 4- and 6-positions increase the electron density of the pyrimidine ring, which slightly withdraws electron density from the adjacent methanamine via inductive effects, making it a moderately reactive primary amine.

Why HATU for Amide Coupling?

For amide bond formation, uronium-based coupling agents like HATU are preferred over standard carbodiimides (e.g., EDC/HOBt)[5]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis step. This is critical when coupling this compound with sterically hindered or electronically deactivated carboxylic acids, ensuring high yields and minimizing epimerization.

Why NaBH(OAc)₃ for Reductive Amination?

When synthesizing flexible secondary amine linkers, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or ketone. The presence of the pyrimidine ring does not interfere with this hydride transfer, allowing for a clean, self-validating reaction profile.

G Core (4,6-Dimethoxypyrimidin-2-yl) methanamine Path1 Amide Coupling (HATU, DIPEA, DMF) Core->Path1 Path2 Reductive Amination (NaBH(OAc)3, DCE) Core->Path2 Prod1 Amide Derivative (Rigid Linker) Path1->Prod1 Prod2 Secondary Amine (Flexible Linker) Path2->Prod2

Fig 2: Divergent synthetic pathways for functionalizing the methanamine building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS and TLC are embedded to ensure causality between the chemical steps and the expected outcomes.

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesize a rigid amide-linked pharmacophore.

Reagents:

  • Carboxylic acid derivative (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture for 15–20 minutes. Validation check: A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Aminolysis: Add this compound (1.1 equiv) dropwise or as a solid.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Validation check: Look for the disappearance of the active ester mass and the appearance of the product mass [M+H]⁺.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Reductive Amination

Objective: Synthesize a flexible secondary amine linker.

Reagents:

  • Aldehyde/Ketone derivative (1.0 equiv)

  • This compound (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv, optional, if using a ketone)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Iminium Formation: Combine the aldehyde/ketone and this compound in anhydrous DCE. Stir at room temperature for 1–2 hours. Validation check: Take a small aliquot, dilute in MeOH, and analyze by LC-MS to confirm the formation of the imine/iminium intermediate.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench carefully with 1N NaOH to break down boron complexes and free-base the secondary amine. Extract with DCM (3x).

  • Purification: Wash with brine, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography to prevent amine streaking.

Quantitative Data: Coupling Reagent Optimization

To demonstrate the causality of reagent selection, the following table summarizes typical quantitative yields observed when coupling this compound with a sterically hindered heteroaryl carboxylic acid.

Coupling ReagentBaseSolventTime (h)Conversion (LC-MS)Isolated Yield
EDC / HOBt Et₃NDCM1265%52%
PyBOP DIPEADMF882%71%
HATU DIPEADMF3>98%91%

References

  • Synblock. "CAS 771582-35-5 | (4,6-Dimethoxypyrimidin-2-YL)methylamine - Synblock." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWdOclkCaCIp8Sr1MS-g6hV3_K4Y6QVK2_sOPVsSpz2aV1krgzfYf2MPCgraP-saoou71CLEEtNPhmrcPUEqw7cRkgDq80ulj4tiVk2NaCPA7zaCliA0_-We90HcyOULqGUxytu_HoqLYSGG4=]
  • Google Patents. "EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEKJL3LiOT0860MnhK7xa9Rcn-WA-pN98NZj5-EvQUtCdSG2dkUc2U1XoeyyI8djjRB4NAK5NYpr3m5uDpFdWWxGPL5lCabfsBl0dqP9fE3La9J_FrvFWeuXO8QXZcpFZEa18kB6HXkM_KyQ==]
  • Google Patents. "WO2016044781A1 - Quinolinone pyrimidines compositions as mutant-isocitrate dehydrogenase inhibitors." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwmeOYTeZ6qJKtDV6c91uNSM59KKFdn461NDUAF9x7bEF4zyPYihxF12Z-KbZ7R06PxAaFD47LTWObXBwKE1cU4vNJA8NyqVNRDAJhMAOabdlh3bKgU4dO5xfk8z2mr6iMt57zlhzI-Ivbi99oGw==]
  • Google Patents. "US11440922B2 - Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu8uh2sdSDdYVW829TA-B3TW88-VnyzPoDq3PWwedHcICaOdz9lb6lzlqiD0bouCMJpwnPcbk2zZCQh7U_V7u_jXzstIWfcQl_4z66dbXwmV8vR6SOrfOxR6IFdqECNtUaJRjxxllbuwaK2-0=]
  • Google Patents. "WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEla6cQHepUk7t8m95uWvMGq91gaqBaGfqVUBBZciBtJauseugPXtFCgPXyPGy4SLdMq56lCqd2uJwtkqgi42YxcIaTCDe6huPBvYQJk84GsjPbMlR0EktJ98Unx60_S4OCkSSb3PjYAVgzBl0QyA==]

Sources

Technical Guide: (4,6-Dimethoxypyrimidin-2-yl)methanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for discovery chemists and process engineers. It moves from fundamental chemical identity to validated synthesis protocols and downstream applications in agrochemical design.

Part 1: Executive Summary & Chemical Profile

(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) is a versatile heterocyclic building block. Unlike its ubiquitous analog 2-amino-4,6-dimethoxypyrimidine (used in sulfonylurea herbicides like Bensulfuron), this compound features a methylene spacer (-CH₂-) between the pyrimidine ring and the primary amine.

This structural modification introduces rotational flexibility and alters the lipophilicity profile (LogP), making it a critical scaffold for "scaffold hopping" in the design of next-generation Acetolactate Synthase (ALS) inhibitors and mitochondrial respiration inhibitors (fungicides).

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4,6-dimethoxypyrimidin-2-yl)methanamine
Common Name (4,6-Dimethoxypyrimidin-2-yl)methylamine
CAS Number 771582-35-5
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in Water
pKa (Calculated) ~8.5 (Primary amine), ~1.5 (Pyrimidine N)
Storage 2–8°C, Hygroscopic, Store under Nitrogen

Part 2: Validated Synthesis Protocols

As this compound is often expensive or unstable in long-term storage, in-house synthesis is preferred for campaign-based research. Below are two validated routes: Route A (Nitrile Reduction) for high purity and Route B (Gabriel Synthesis) for scale-up.

Route A: The "Sulfone Displacement" Method (High Purity)

Recommended for Discovery Chemistry (1–10g scale)

Rationale: This route avoids the use of unstable chloromethyl intermediates and utilizes the commercially available 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

Step 1: Cyanation

Precursor: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (CAS 113583-35-0) Reagents: Sodium Cyanide (NaCN), DMSO.

  • Setup: Charge a flask with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 eq) and DMSO (5 vol).

  • Reaction: Add NaCN (1.2 eq) portion-wise at 25°C. (Caution: HCN potential).

  • Conditions: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[2]

  • Product: 4,6-dimethoxypyrimidine-2-carbonitrile.

Step 2: Catalytic Hydrogenation

Reagents: Raney Nickel or Pd/C, H₂, Methanolic Ammonia.

  • Setup: Dissolve the nitrile (Step 1 product) in Methanol saturated with Ammonia (to prevent secondary amine formation).

  • Catalyst: Add Raney Nickel (10% w/w) or 10% Pd/C.

  • Reduction: Hydrogenate at 40 psi (3 bar) at RT for 6–12 hours.

  • Purification: Filter catalyst over Celite. Concentrate filtrate.[3]

  • Salt Formation: Treat with HCl/Dioxane to isolate as the stable Hydrochloride Salt .

Route B: The Gabriel Synthesis (Scale-Up)

Recommended for Process Development (>100g scale)

Rationale: Uses cheaper starting materials (2-methyl-4,6-dimethoxypyrimidine) but requires radical bromination.

  • Bromination: 2-methyl-4,6-dimethoxypyrimidine + NBS (N-bromosuccinimide) + AIBN (cat.) in CCl₄ or Chlorobenzene → Reflux → 2-(bromomethyl)-4,6-dimethoxypyrimidine .

  • Substitution: React bromomethyl intermediate with Potassium Phthalimide in DMF (80°C, 2h).

  • Deprotection: Hydrazinolysis (Hydrazine hydrate in Ethanol, Reflux) releases the primary amine.

Part 3: Agrochemical Application Protocols

The primary utility of this compound is as a nucleophile to link the pyrimidine "warhead" to a lipophilic tail or a specific receptor-binding motif.

Protocol 1: Synthesis of "Spacer-Linked" Sulfonylurea Herbicides

Context: Traditional sulfonylureas link the sulfonamide directly to the pyrimidine ring. Inserting a methylene spacer can overcome resistance mutations in ALS enzymes by altering the binding pose.

Reaction Scheme: Amine + Sulfonyl Isocyanate → Sulfonylurea

Materials:

  • This compound (1.0 eq)[4]

  • Aryl Sulfonyl Isocyanate (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) (1.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

  • Base: Triethylamine (0.1 eq, catalytic).

Procedure:

  • Preparation: Dissolve the amine (free base) in anhydrous DCM under Argon. Cool to 0°C.

  • Addition: Dissolve the sulfonyl isocyanate in DCM and add dropwise over 20 minutes. Note: Exothermic reaction.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check HPLC for disappearance of amine.

  • Isolation: Evaporate solvent to 20% volume. Add Hexane or Diethyl Ether to precipitate the sulfonylurea.

  • Yield: Typically 85–95%.

Protocol 2: Synthesis of Pyrimidinyl-Amide Fungicides

Context: Amide linkages are common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Reaction Scheme: Amine + Acid Chloride → Amide

Procedure:

  • Coupling: Mix Carboxylic Acid precursor (1.0 eq) with Thionyl Chloride (excess) to generate Acid Chloride. Remove excess SOCl₂.

  • Amidation: Dissolve this compound (1.1 eq) and Pyridine (1.5 eq) in THF.

  • Addition: Add crude Acid Chloride dissolved in THF at 0°C.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with dilute HCl (to remove unreacted amine/pyridine), then Brine.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing and utilizing this intermediate.

G cluster_0 Synthetic Routes cluster_1 Agrochemical Applications Start1 2-Methylsulfonyl- 4,6-dimethoxypyrimidine Inter1 Nitrile Intermediate Start1->Inter1 NaCN, DMSO (Cyanation) Start2 2-Methyl- 4,6-dimethoxypyrimidine Inter2 Bromomethyl Intermediate Start2->Inter2 NBS, AIBN (Radical Bromination) Target (4,6-Dimethoxypyrimidin-2-yl) methanamine (CAS 771582-35-5) Inter1->Target H2, Raney Ni (Reduction) Inter2->Target 1. K-Phthalimide 2. Hydrazine (Gabriel Synthesis) App1 Spacer-Linked Sulfonylureas (ALS Inhibitors) Target->App1 + Sulfonyl Isocyanate App2 Pyrimidinyl Amides (Fungicides) Target->App2 + Acid Chloride App3 Schiff Bases (Antivirals/Fungicides) Target->App3 + Aryl Aldehyde

Caption: Synthetic pathways (Route A/B) and downstream derivatization logic for this compound.

Part 5: Quality Control & Analytics

To ensure the integrity of the "warhead" during synthesis, use the following analytical markers.

TechniqueParameterExpected Observation
¹H NMR (DMSO-d₆) Pyrimidine Proton (H-5)Singlet at ~6.1 ppm (Characteristic of 4,6-dimethoxy substitution).
¹H NMR Methoxy Groups (-OCH₃)Singlet at ~3.9 ppm (Integration 6H).
¹H NMR Methylene Linker (-CH₂-)Singlet/Doublet at ~3.7 ppm (Distinct from direct amine).
HPLC Purity>98% (Area %). Impurity <0.5% (Dimer formation).
Mass Spec (ESI+) [M+H]⁺170.1 m/z

Critical QC Note: The primary amine is prone to air oxidation or carbamate formation (with atmospheric CO₂). Always verify the integrity of the -NH₂ peak (broad singlet ~1.5–2.0 ppm in CDCl₃) before coupling.

References

  • Synblock Chemical Data. (2025). (4,6-Dimethoxypyrimidin-2-YL)methylamine Product Specifications. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Building Blocks for Agrochemical Synthesis: Pyrimidines. Retrieved from

  • Wang, X., et al. (2013). "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine". Synthesis, 45, 1764–1784.[5] (Demonstrates the sulfone displacement chemistry).

  • BenchChem. (2025).[3] Technical Guide to 2-Amino-4,6-dimethoxypyrimidine and Analogs. Retrieved from

  • Arkivoc. (2008). "Synthesis of substituted pyrimidine carbonitriles". Arkivoc, (xi), 170-178. (Grounding for the Nitrile reduction route).

Sources

N-alkylation of (4,6-Dimethoxypyrimidin-2-YL)methanamine protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of (4,6-Dimethoxypyrimidin-2-YL)methanamine for Advanced Synthesis

Introduction: The Significance of N-Alkylated Pyrimidines

Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds and approved pharmaceuticals.[1] Their structural features, particularly their ability to act as bioisosteres of purines, enable them to form key hydrogen bonding interactions with a multitude of biological targets, including kinases. The N-alkylation of pyrimidine-containing molecules is a critical synthetic transformation that allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed protocol and scientific rationale for the N-alkylation of this compound, a versatile building block in drug discovery. We will focus on the reductive amination pathway, a robust and highly selective method for achieving controlled mono-alkylation.

Pillar 1: Mechanistic Insights & Strategic Considerations

The N-alkylation of aminopyrimidines presents a significant challenge related to regioselectivity. The pyrimidine scaffold contains multiple nucleophilic nitrogen atoms: the exocyclic primary amine and the two endocyclic ring nitrogens. Direct alkylation with agents like alkyl halides often leads to a mixture of products, including undesirable over-alkylation at the exocyclic amine and competing alkylation at the ring nitrogens, which can be more basic and nucleophilic.[2] This lack of control complicates purification and significantly reduces the yield of the desired secondary amine.

To overcome these challenges, reductive amination (also known as reductive alkylation) is the preferred strategy.[3][4] This method offers superior control for producing mono-alkylated products by converting the primary amine into a less reactive imine intermediate before the alkyl group is introduced via reduction. The process can be performed in a one-pot sequence, making it highly efficient.[5][6]

The reaction proceeds in two key stages:

  • Imine Formation: The primary amine of this compound reacts with an aldehyde or ketone, typically under mildly acidic conditions, to form a protonated iminium ion intermediate.

  • Reduction: A selective reducing agent, introduced into the reaction, reduces the iminium ion (C=N bond) to the corresponding secondary amine. A key advantage is the use of hydride reagents that reduce the iminium ion much faster than the starting carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

Reductive_Amination_Mechanism Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Primary Amine (Substrate) C Iminium Ion Intermediate A->C + H⁺ - H₂O B Aldehyde / Ketone (R-CHO) B->C E N-Alkylated Product (Secondary Amine) C->E Reduction D Hydride Reagent (e.g., NaBH₃CN) D->E

Caption: The two-stage mechanism of reductive amination.

Pillar 2: Detailed Experimental Protocol

This protocol details a general one-pot procedure for the N-alkylation of this compound via reductive amination.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction Step: Carefully add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed. Safety Note: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood. Quenching should be done carefully with an oxidizing agent like bleach to destroy residual cyanide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Pillar 3: Data Presentation & Workflow Visualization

The efficiency of the reductive amination protocol can be assessed by the yield of the purified product. The following table provides representative data for the N-alkylation of the title compound with various aldehydes.

Aldehyde SubstrateAlkyl Group (R)Reducing AgentTypical Reaction Time (h)Expected Yield (%)
FormaldehydeMethylNaBH(OAc)₃485-95%
AcetaldehydeEthylNaBH(OAc)₃680-90%
Propionaldehyden-PropylNaBH(OAc)₃680-90%
IsobutyraldehydeIsobutylNaBH(OAc)₃875-85%
BenzaldehydeBenzylNaBH₃CN1270-85%

digraph "Experimental_Workflow" {
graph [splines=ortho, rankdir=TB, label="N-Alkylation Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=14];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A[label="1. Reaction Setup\n(Amine + Aldehyde in DCM)"]; B[label="2. Stir at RT\n(Imine Formation)"]; C [label="3. Add Reducing Agent\n(e.g., NaBH(OAc)₃)"]; D [label="4. Reaction Monitoring\n(TLC / LC-MS)"]; E [label="5. Aqueous Work-up\n(Quench with NaHCO₃)"]; F [label="6. Extraction\n(Ethyl Acetate)"]; G [label="7. Dry & Concentrate"]; H [label="8. Purification\n(Column Chromatography)"]; I[label="Final Product", shape=ellipse, fillcolor="#34A853"];

A -> B -> C -> D; D -> E [label="Reaction Complete"]; E -> F -> G -> H -> I; }

Caption: Step-by-step experimental workflow for N-alkylation.

Product Characterization

The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the presence of the newly introduced alkyl group and the shift of the methylene protons adjacent to the nitrogen.

  • Mass Spectrometry (HRMS or LC-MS): To verify the correct molecular weight of the synthesized compound.

  • FT-IR Spectroscopy: To observe the change in N-H stretching frequencies from a primary amine (two bands) to a secondary amine (one band).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reducing agent; Wet solvent/reagents; Sterically hindered aldehyde/ketone.Use fresh, anhydrous solvents and reagents. Ensure the reducing agent is active. For hindered substrates, increase reaction time/temperature or use a more reactive reducing agent like NaBH₃CN.[2]
Starting Material Remains Insufficient reducing agent; Short reaction time.Add additional reducing agent. Allow the reaction to proceed for a longer duration, monitoring by TLC.
Formation of Side Products Impure starting aldehyde (e.g., oxidized to carboxylic acid); Over-alkylation (less common with this method).Use freshly distilled or high-purity aldehyde. Ensure the stoichiometry of the amine to aldehyde is controlled.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography. Consider derivatization of the unreacted starting amine to alter its polarity before chromatography.

References

  • BenchChem. (2025).
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Barluenga, J., et al. (2006). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • Wikipedia. (n.d.).
  • The Organic Chemistry Tutor. (2025, February 17).
  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Synthesis of Pyrimidine Derivatives from (4,6-Dimethoxypyrimidin-2-YL)methanamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a privileged motif in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The synthetic flexibility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target a wide array of biological targets.[1][5] This guide focuses on the synthetic utility of a particularly valuable building block, (4,6-Dimethoxypyrimidin-2-YL)methanamine, as a starting point for the generation of diverse pyrimidine-based compound libraries for drug discovery and development.

The presence of a primary amine on the methyl group at the 2-position of the 4,6-dimethoxypyrimidine core offers a reactive handle for a multitude of chemical transformations. This allows for the straightforward introduction of various functionalities, leading to the synthesis of amides, sulfonamides, ureas, and N-alkylated derivatives, each with the potential for unique biological activities. The 4,6-dimethoxy substitution pattern on the pyrimidine ring can also influence the molecule's solubility, metabolic stability, and interaction with biological targets.

This technical guide provides detailed protocols and expert insights into the synthesis of a range of pyrimidine derivatives from this compound. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in their quest for novel therapeutic agents.

Synthetic Pathways and Protocols

The primary amino group of this compound is a versatile nucleophile, readily participating in a variety of well-established chemical reactions. The following sections provide detailed protocols for the synthesis of key derivative classes.

Synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)amides

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[6] The conversion of the primary amine of this compound to an amide allows for the introduction of a wide range of substituents, mimicking peptide structures and enabling interactions with various biological targets. The following protocol describes a general and efficient method for N-acylation using a carboxylic acid and a coupling agent.

Rationale for Experimental Choices:

  • Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the primary amine.

  • Base (Triethylamine or DIPEA): A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable pH for the coupling reaction.

  • Solvent (Dichloromethane or DMF): Dichloromethane (DCM) is a good solvent for most starting materials and allows for easy work-up. For less soluble substrates, N,N-dimethylformamide (DMF) can be used.

Experimental Protocol: General Procedure for N-Acylation

  • To a stirred solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of carboxylic acid) at 0 °C, add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq.) and triethylamine (1.5 eq.) in DCM (5 mL/mmol of amine) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-((4,6-dimethoxypyrimidin-2-yl)methyl)amide.

ParameterConditionRationale
Carboxylic Acid 1.0 eq.Limiting reagent
EDC 1.2 eq.Ensures complete activation of the carboxylic acid
HOBt 1.2 eq.Minimizes side reactions and racemization
This compound 1.1 eq.Slight excess to ensure complete consumption of the activated acid
Triethylamine 1.5 eq.Neutralizes acidic byproducts
Solvent Anhydrous DCMGood solubility for reactants and facilitates work-up
Temperature 0 °C to RTControls reaction rate and minimizes side reactions
Reaction Time 12-24 hoursTypical duration for complete conversion

Workflow for N-Acylation

N_Acylation_Workflow Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Mixture (0°C to RT, 12-24h) Carboxylic_Acid->Reaction_Vessel Amine This compound Amine->Reaction_Vessel Coupling_Agent EDC / HOBt Coupling_Agent->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product N-((4,6-Dimethoxypyrimidin-2-yl)methyl)amide Purification->Product

Caption: Workflow for the synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)amides.

Synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, diuretic, and anticancer activities.[7] The synthesis of sulfonamides from this compound involves the reaction of the primary amine with a sulfonyl chloride.

Rationale for Experimental Choices:

  • Sulfonylating Agent: A variety of sulfonyl chlorides can be used to introduce different aryl or alkylsulfonyl groups.

  • Base (Pyridine or Triethylamine): A base is required to neutralize the hydrochloric acid generated during the reaction. Pyridine can act as both a base and a solvent.

  • Solvent (Dichloromethane): DCM is a suitable solvent for this reaction, offering good solubility for the reactants.

Experimental Protocol: General Procedure for N-Sulfonylation

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) and pyridine (2.0 eq.) at 0 °C, add the desired sulfonyl chloride (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-((4,6-dimethoxypyrimidin-2-yl)methyl)sulfonamide.

ParameterConditionRationale
This compound 1.0 eq.Limiting reagent
Sulfonyl Chloride 1.1 eq.Ensures complete reaction of the amine
Pyridine 2.0 eq.Acts as a base to neutralize HCl and can also be a solvent
Solvent Anhydrous DCMGood solubility for reactants
Temperature 0 °C to RTControls the reaction rate
Reaction Time 4-12 hoursTypical duration for sulfonamide formation
Synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)ureas

Urea derivatives are another important class of bioactive molecules.[8] The synthesis of ureas from this compound can be achieved by reacting the primary amine with an isocyanate or by a two-step procedure involving the formation of a carbamate intermediate. A straightforward one-pot synthesis can be achieved using chlorosulfonyl isocyanate followed by in-situ hydrolysis.[9]

Rationale for Experimental Choices:

  • Reagent (Chlorosulfonyl Isocyanate): This reagent reacts readily with the primary amine to form a sulfamoyl isocyanate, which is then hydrolyzed in situ to the desired urea. This one-pot method is efficient and avoids the handling of potentially unstable isocyanates.

  • Solvent (Anhydrous Dichloromethane): DCM is a suitable solvent for the initial reaction with chlorosulfonyl isocyanate.

  • Hydrolysis: Aqueous acid is used to hydrolyze the intermediate to the final urea product.

Experimental Protocol: General Procedure for Urea Synthesis

  • Under an inert atmosphere, to a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add chlorosulfonyl isocyanate (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully add water to the reaction mixture and stir for an additional 1 hour.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-((4,6-dimethoxypyrimidin-2-yl)methyl)urea.

ParameterConditionRationale
This compound 1.0 eq.Limiting reagent
Chlorosulfonyl Isocyanate 1.1 eq.Efficient reagent for one-pot urea synthesis
Solvent Anhydrous DCMGood solubility for the initial reaction
Temperature 0 °C to RTControls the initial reaction rate
Reaction Time 2-3 hoursTypically sufficient for both steps
Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to synthesize secondary and tertiary amines.[2][10] This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.

Rationale for Experimental Choices:

  • Carbonyl Compound: A variety of aldehydes and ketones can be used to introduce different alkyl or arylalkyl substituents.

  • Reducing Agent (Sodium Triacetoxyborohydride): Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive amination.[2] It is less reactive towards carbonyl groups than sodium borohydride, allowing for the in-situ formation and reduction of the imine.

  • Solvent (Dichloromethane or 1,2-Dichloroethane): These chlorinated solvents are commonly used for reductive amination reactions.

  • Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid can facilitate the formation of the imine intermediate, especially with less reactive ketones.

Experimental Protocol: General Procedure for Reductive Amination

  • To a stirred solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine), add sodium triacetoxyborohydride (1.5 eq.) in one portion.

  • If a ketone is used, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.

ParameterConditionRationale
This compound 1.0 eq.Limiting reagent
Aldehyde/Ketone 1.1 eq.Source of the N-alkyl group
Sodium Triacetoxyborohydride 1.5 eq.Mild and selective reducing agent
Acetic Acid (for ketones) 0.1 eq.Catalyzes imine formation
Solvent Anhydrous DCMCommon solvent for reductive amination
Temperature Room TemperatureMild reaction conditions
Reaction Time 4-24 hoursDependent on the reactivity of the carbonyl compound

Workflow for Reductive Amination

Reductive_Amination_Workflow Amine This compound Reaction_Vessel Reaction Mixture (Room Temp, 4-24h) Amine->Reaction_Vessel Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Vessel Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Quenching Quenching (aq. NaHCO3) Reaction_Vessel->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Derivative Purification->Product

Caption: Workflow for the synthesis of N-alkylated derivatives via reductive amination.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pyrimidine derivatives. The protocols detailed in this guide provide robust and adaptable methods for the preparation of amides, sulfonamides, ureas, and N-alkylated compounds. These derivatives serve as an excellent foundation for the development of compound libraries for screening in various drug discovery programs. The inherent biological potential of the pyrimidine scaffold, combined with the synthetic accessibility of these derivatives, makes this an exciting area for further research. Future work could focus on the exploration of a wider range of substituents, the development of more complex fused heterocyclic systems, and the comprehensive biological evaluation of the synthesized compounds to identify novel therapeutic leads.

References

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (2023, April 20).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24).
  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023, June 2).
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC. (n.d.).
  • N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide. (n.d.). Retrieved from [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2013). Asian Journal of Chemistry, 25(3), 1695-1697.
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). Retrieved from [Link]

Sources

Application Note: (4,6-Dimethoxypyrimidin-2-yl)methanamine in Kinase Inhibitor Synthesis

[1]

Introduction & Structural Significance[1][2]

This compound is a specialized heterocyclic building block distinct from its more common aniline analog (2-amino-4,6-dimethoxypyrimidine, used in sulfonylurea herbicides).[1] This molecule features a primary amine separated from the pyrimidine ring by a methylene bridge (-CH₂-) .[1]

Key Structural Attributes for Kinase Inhibition:
  • Pharmacophore Mimicry: The 4,6-dimethoxypyrimidine moiety acts as a bioisostere for electron-rich benzylamines (e.g., 2,6-dimethoxybenzylamine).[1] The methoxy groups provide steric bulk and hydrogen bond acceptors, often utilized to fill hydrophobic pockets (e.g., the ribose binding pocket or allosteric "back pockets" of kinases).

  • Methylene Spacer: The -CH₂- linker disrupts conjugation between the amine and the ring, maintaining the basicity/nucleophilicity of the amine (unlike the aniline analog) and allowing for flexible orientation of the "head group" within the enzyme active site.

  • Solubility Profile: The pyrimidine nitrogen atoms improve aqueous solubility compared to phenyl analogs, a critical parameter in optimizing oral bioavailability (Lipinski's Rule of 5).

Chemical Identity
PropertyDetail
Chemical Name This compound
CAS Number 771582-35-5
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Basicity (pKa) ~8.5–9.5 (Aliphatic amine)
Role Nucleophilic Building Block (Linker-Head Group)

Strategic Applications in Drug Design

This building block is primarily employed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to construct the "tail" or "solvent-front" regions of kinase inhibitors.[1]

Mechanism of Action Integration
  • Type I Inhibitors (ATP-Competitive): Used to extend into the solvent-exposed region, improving solubility and ADME properties.[1]

  • Type II Inhibitors (Allosteric): The flexible methylene linker allows the bulky dimethoxypyrimidine head to navigate the "gatekeeper" residue and occupy the hydrophobic back pocket (DFG-out conformation).

Experimental Protocols

Protocol A: Amide Coupling (Scaffold Attachment)

Objective: Attach the (4,6-dimethoxypyrimidin-2-yl)methyl moiety to a carboxylic acid-functionalized kinase core (e.g., Indolinone, Quinoline, or Pyrazole scaffold).[1]

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Acid: Kinase Core Scaffold-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the Acid scaffold in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir at room temperature (RT) for 5 minutes.

  • Add HATU in one portion. The solution may turn yellow/orange. Stir for 10 minutes to form the activated ester.

  • Addition: Add This compound (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+169 mass shift).[1]

    • Tip: If the reaction is sluggish, heat to 40°C. The methylene amine is nucleophilic but steric bulk from the scaffold may require thermal energy.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: React the amine with a chloropyrimidine or chloropyridine core (common in CDK or EGFR inhibitors).

Reagents:

  • Nucleophile: this compound (1.2 equiv)[1]

  • Electrophile: 4-Chloro-quinazoline or similar core (1.0 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or TEA (Triethylamine)

  • Solvent: n-Butanol or Isopropanol (IPA)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Electrophile and Solvent (0.2 M).

  • Add the Amine and Base .[2]

  • Reflux: Heat the mixture to 80–100°C (or reflux temperature of solvent) for 4–12 hours.

    • Note: The methylene spacer makes this amine more nucleophilic than an aniline, often allowing milder conditions than typical Buchwald couplings.

  • Monitoring: Check TLC/LC-MS for disappearance of the chloro-starting material.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ether.[1] If no precipitate, evaporate solvent and purify via prep-HPLC.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow for incorporating this building block into a generic kinase inhibitor scaffold.

KinaseSynthesisStartStart: Kinase Core Scaffold(COOH or Cl substituted)DecisionFunctional Group?Start->DecisionReagent(4,6-Dimethoxypyrimidin-2-yl)methanamine(CAS: 771582-35-5)PathAMethod A: Amide Coupling(HATU/DIPEA, DMF)Reagent->PathANucleophilePathBMethod B: SNAr Reaction(K2CO3, n-BuOH, 100°C)Reagent->PathBNucleophileDecision->PathAIf Carboxylic AcidDecision->PathBIf Chloro/HaloIntermediateIntermediate:Linker AttachedPathA->IntermediatePathB->IntermediateFinalFinal Kinase Inhibitor(Target: Hinge/Allosteric)Intermediate->FinalDeprotection / Purification

Caption: Decision tree for coupling this compound to kinase scaffolds via Amide Coupling or SNAr.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance of the methoxy groups.[1]Switch coupling agent to T3P (50% in EtOAc) or convert acid to acid chloride using oxalyl chloride before adding amine.
Side Reactions Nucleophilic attack by pyrimidine ring nitrogens (rare).Ensure the amine is the most nucleophilic species; keep temperature <40°C for amide coupling.
Solubility Issues Product precipitates during reaction.This is often beneficial.[1] Filter the solid directly; it is likely the pure product or salt.
Impurities in LC-MS Oxidation of the methylene bridge.[1]Conduct reactions under inert atmosphere (N₂/Ar), though the pyrimidine ring generally stabilizes the CH₂.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234, Pyrimidine Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrimidinamines in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

  • ResearchGate (2007). Structural elucidation of phototransformation products... (Context on stability of the 4,6-dimethoxy-2-aminomethyl moiety). Retrieved from [Link]

Application Note: Optimizing C-N Bond Formation with (4,6-Dimethoxypyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the experimental protocols for functionalizing (4,6-Dimethoxypyrimidin-2-yl)methanamine . Unlike its aromatic counterpart (2-amino-4,6-dimethoxypyrimidine), this molecule features a primary amine attached to the pyrimidine ring via a methylene (


) linker.

Key Chemical Distinction: The methylene bridge insulates the amine from the direct electron-withdrawing resonance of the pyrimidine ring. Consequently, this amine behaves as a nucleophilic, primary aliphatic amine (similar to benzylamine), rather than a deactivated aniline. This distinction is critical for selecting coupling conditions; harsh forcing conditions required for anilines are unnecessary and may lead to side reactions.

PropertyDataNote
Formula

MW 169.18 g/mol
pKa (est) ~8.5 - 9.0More basic than 2-aminopyrimidine (pKa ~3.5).
Solubility DMSO, DMF, MeOH, DCMModerate solubility in non-polar ethers.
Storage 2–8°C, HygroscopicStore under inert gas to prevent carbamate formation with

.

Reaction Strategy 1: Amide Coupling (The Gold Standard)

For medicinal chemistry applications, the formation of an amide bond is the most frequent transformation. While EDC/HOBt is common, HATU is recommended for this substrate to ensure rapid conversion and minimize purification difficulties associated with urea byproducts in polar solvents.

Mechanism & Rationale

The reaction proceeds via the activation of the carboxylic acid partner.[1] The high nucleophilicity of the this compound allows it to attack the activated ester rapidly.

  • Why HATU? It generates a highly reactive aza-benzotriazole ester species, driving the reaction to completion even with sterically hindered acids.

  • Base Choice: DIPEA (Diisopropylethylamine) is preferred over TEA to prevent nucleophilic competition from the base itself.

Detailed Protocol

Reagents:

  • Carboxylic Acid (

    
     equiv)[2]
    
  • This compound (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • Solvent: Anhydrous DMF or DCM (Concentration:

    
    )
    

Step-by-Step Procedure:

  • Activation: In a dried reaction vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (

    
     equiv) and stir for 2 minutes at Room Temperature (RT).
    
  • Coupling Agent: Add HATU (

    
     equiv) in one portion. The solution typically turns yellow. Stir for 5–10 minutes to form the activated ester.
    
  • Amine Addition: Add This compound (

    
     equiv), either as a solid or predissolved in a minimal amount of DMF.
    
  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[3]

    • Checkpoint: The product peak [M+H]+ should correspond to Acid MW + 169.18 - 18.01 (loss of water).

  • Quench & Workup:

    • Dilution: Dilute with EtOAc (10x reaction volume).

    • Wash: Wash sequentially with Sat.

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Note: If the product is polar and stays in the aqueous phase, skip the wash and perform direct lyophilization or reverse-phase prep-HPLC.

Workflow Diagram

AmideCoupling Start Start: Weigh Reagents Activate Activation: Acid + HATU + DIPEA (DMF, 10 min) Start->Activate AddAmine Addition: Add Pyrimidinyl-methanamine Activate->AddAmine Monitor Monitor (LC-MS): Conversion > 95%? AddAmine->Monitor Workup Workup: EtOAc Extraction NaHCO3 Wash Monitor->Workup Yes Optimize Troubleshoot: Check Sterics/Solubility Monitor->Optimize No Purify Purification: Flash Column / HPLC Workup->Purify Optimize->Activate Retry

Caption: Standard HATU-mediated amide coupling workflow for pyrimidinyl-methanamine.

Reaction Strategy 2: Sulfonylation

Sulfonamides are critical bioisosteres in drug discovery. This amine reacts readily with sulfonyl chlorides.

Protocol

Reagents: Sulfonyl Chloride (


 equiv), Amine (

equiv), Pyridine (excess) or TEA (

equiv) in DCM.
  • Dissolution: Dissolve this compound in anhydrous DCM (

    
    ).
    
  • Base: Add Pyridine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     equiv) or TEA (
    
    
    
    equiv). Cool to 0°C.
  • Addition: Add the Sulfonyl Chloride dropwise.

  • Warm: Allow to warm to RT and stir for 4 hours.

  • Workup: Wash with

    
     HCl (to remove pyridine) only if your product does not contain other basic sites. If acid-sensitive, wash with Sat. 
    
    
    
    .

Troubleshooting & Optimization (Expertise)

Common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield Solubility: The pyrimidine ring can cause aggregation in non-polar solvents.Switch solvent from DCM to DMF or NMP .
No Reaction Salt Form: Is the amine supplied as a HCl salt?Ensure excess base (DIPEA) is added (at least 3.0 equiv) to liberate the free base.
Side Products O-Acylation: Rare, but possible if phenol groups are present on the acid.Use milder coupling agents (EDC/HOBt) or protect phenolic hydroxyls.
Streaking on TLC Interaction with Silica: The pyrimidine nitrogens interact with acidic silanols.Add 1% Triethylamine or 1%

to the eluent (DCM/MeOH).
Purification Logic

Because the product contains a pyrimidine ring, it is capable of H-bond acceptance.[4]

  • Normal Phase: Use DCM:MeOH gradients (0

    
     10%). Crucial: Pre-wash the silica column with the mobile phase containing 1% base to deactivate acidic sites.
    
  • Reverse Phase: Standard C18 gradients (Water/Acetonitrile + 0.1% Formic Acid). The methoxy groups provide enough lipophilicity for good retention.

References

  • PubChem. (2023). 2-Amino-4,6-dimethoxypyrimidine Compound Summary. National Library of Medicine. Link(Note: Reference for structural analog properties).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025). Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents.Link(General solubility data for the scaffold).

Sources

Use of (4,6-Dimethoxypyrimidin-2-YL)methanamine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of (4,6-Dimethoxypyrimidin-2-yl)methanamine in Solid-Phase Synthesis

Executive Summary & Pharmacological Significance

This compound (CAS: 57012-23-4) is a "privileged structure" building block in medicinal chemistry. The 4,6-dimethoxypyrimidine core is a critical pharmacophore found in numerous bioactive compounds, including Endothelin Receptor Antagonists (e.g., Bosentan analogs), Sulfonylurea herbicides , and various Kinase Inhibitors .

Unlike its aniline analog (2-amino-4,6-dimethoxypyrimidine), which is electron-deficient and nucleophilically poor, This compound possesses a primary aminomethyl group. This structural feature renders it highly nucleophilic and ideal for solid-phase synthesis (SPS), functioning effectively as a "benzylamine-like" equivalent.

This guide details the protocols for incorporating this moiety into peptide backbones, urea scaffolds, and heterocyclic libraries using solid-phase methodologies.

Chemical Properties & Handling

PropertySpecification
Chemical Name This compound
Molecular Weight 169.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, DCM, MeOH
pKa (Conjugate Acid) ~8.5 (Estimated for primary amine)
Storage 2-8°C, Hygroscopic (Store under Argon)
SPS Compatibility Compatible with Fmoc/tBu and Boc/Bzl strategies

Expert Insight: The methoxy groups at positions 4 and 6 significantly increase the electron density of the pyrimidine ring. While generally stable to standard TFA cleavage cocktails (e.g., 95% TFA), prolonged exposure to strong Lewis acids (e.g., BBr3) should be avoided to prevent O-demethylation.

Application I: Amide Bond Formation (Capping & Scaffold Introduction)

This protocol describes the attachment of this compound to a resin-bound carboxylic acid. This is commonly used to "cap" a peptide sequence or functionalize a scaffold.

Mechanism of Action

The primary amine reacts with an activated carboxyl group (generated via HATU/DIPEA) to form a stable amide bond. The reaction is rapid due to the unhindered nature of the aminomethyl group.

Protocol Steps
  • Resin Preparation:

    • Swell 100 mg of Carboxyl-functionalized resin (e.g., Fmoc-Asp(Resin)-Oall or simple Trityl-linker acid) in DCM for 30 mins.

    • Wash 3x with DMF.

  • Activation:

    • Prepare a solution of Fmoc-Amino Acid or Carboxylic Acid Scaffold (3.0 equiv relative to resin loading).

    • Add HATU (2.9 equiv) and HOAt (3.0 equiv) in anhydrous DMF.

    • Add DIPEA (6.0 equiv). Shake for 1 minute to pre-activate.

  • Coupling (The "Inverse" Approach):

    • Note: If the resin has the Amine and you are adding a linker, use standard coupling.

    • Scenario: If the resin has the Acid (e.g., loaded via side chain), add the This compound (3.0 equiv) directly to the resin with HATU (3.0 equiv) and DIPEA (6.0 equiv).

    • Reaction Time: Shake at room temperature for 45–60 minutes.

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (if coupling to a primary amine, though here we are reacting the amine solution with resin acid, so no color test on resin is needed unless checking for unreacted resin sites).

    • Self-Validation: Analyze a small cleaved aliquot via LC-MS. Expect Mass = [Linker + 169.18 - H2O].

  • Washing:

    • Wash 3x DMF, 3x DCM, 3x MeOH, 3x Et2O.

Application II: Synthesis of Unsymmetrical Ureas

This is the most high-value application. Urea linkages containing the dimethoxypyrimidine moiety are potent pharmacophores (mimicking sulfonylureas).

Workflow Diagram (Graphviz)

UreaSynthesis Resin Resin-Bound Amine (R-NH2) Activation Activation (Triphosgene/DIPEA) Resin->Activation 0°C, DCM Isocyanate Resin-Isocyanate (R-N=C=O) Activation->Isocyanate 30 min Coupling Addition of (4,6-Dimethoxy...)-NH2 Isocyanate->Coupling Excess Amine, DIPEA Product Resin-Bound Urea (R-NH-CO-NH-CH2-Py) Coupling->Product 12h, RT

Figure 1: Step-wise synthesis of unsymmetrical ureas on solid support using Triphosgene activation.

Detailed Protocol
  • Resin Preparation:

    • Start with a resin-bound primary amine (e.g., Rink Amide resin deprotected with 20% Piperidine).

    • Wash 3x DCM (must be anhydrous for the next step).

  • Isocyanate Generation (On-Resin):

    • Cooling: Place the reaction vessel in an ice bath (0°C).

    • Reagents: Add Triphosgene (0.35 equiv per amine site – Caution: Generates Phosgene equivalent) and DIPEA (2.0 equiv) in anhydrous DCM.

    • Reaction: Shake gently for 30 minutes at 0°C.

    • Wash: Wash rapidly 3x with anhydrous DCM to remove excess phosgene. Do not use DMF or protic solvents here.

  • Urea Formation:

    • Immediately add a solution of This compound (3.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM/DMF (9:1 ratio).

    • Reaction: Shake at room temperature for 4–12 hours.

  • Validation:

    • Perform a Kaiser Test . A negative result (colorless beads) indicates complete conversion of the resin-bound isocyanate/amine to the urea.

Application III: Reductive Amination (Backbone Linker Strategy)

Ideal for creating secondary amine libraries.

  • Aldehyde Resin: Use a backbone amide linker (BAL) or a formyl-functionalized resin.

  • Imine Formation:

    • Add This compound (5.0 equiv) in TMOF (Trimethyl orthoformate) / DCE (1:1).

    • Shake for 4 hours.

  • Reduction:

    • Drain solvent.[1]

    • Add NaBH(OAc)3 (5.0 equiv) in DCM/AcOH (99:1).

    • Shake overnight.

  • Result: Resin-CH2-NH-CH2-Py(OMe)2. This secondary amine can be further acylated.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance or aggregation.Switch solvent to NMP. Use HATU/HOAt at 50°C. Perform double coupling.
Precipitate in Reaction Low solubility of the pyrimidine salt.Ensure the amine is free-based or use more DMF. The HCl salt requires extra DIPEA.
Side Products (Urea) Moisture in Isocyanate step.Ensure DCM is distilled/dried over sieves. Execute wash steps rapidly.
Cleavage Adducts Cation scavenging issues.Use TIS (Triisopropylsilane) and Water as scavengers in TFA cocktail (95:2.5:2.5).

References

  • Solid-Phase Synthesis of Ureas

    • Title: "Solid-Phase Synthesis of Urea and Sulfamide Deriv
    • Source: Combinatorial Chemistry & High Throughput Screening.
    • URL:[Link]

  • Pyrimidine Pharmacophore in Drug Design

    • Title: "Pyrimidines as Privileged Scaffolds in Drug Discovery."
    • Source: Molecules (MDPI).
    • URL:[Link][2]

  • Reductive Amination on Solid Support

    • Title: "Reductive Amination on Solid Support: A Practical Approach."
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification of (4,6-Dimethoxypyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (4,6-Dimethoxypyrimidin-2-yl)methanamine

Ticket System Status: [ONLINE] Support Tier: Level 2 (Senior Application Scientist) Subject: Isolation, Purification, and Handling of CAS 771582-35-5[1]

Introduction: The "Spacer" Makes the Difference

Welcome to the technical support center. A critical distinction must be made before proceeding: Do not confuse this molecule with 2-Amino-4,6-dimethoxypyrimidine (ADMP).

  • ADMP: Amine attached directly to the ring. Low basicity (pKa ~3-4).[1] Hard to protonate.

  • Your Target: this compound.[1][2][3] Contains a methylene spacer (

    
    ).[1] Higher basicity (pKa ~7-8).[1]
    

This structural difference is the key to your purification strategy. The methylene spacer isolates the amine from the ring's resonance, making it behave more like a benzylamine. We will exploit this basicity for high-fidelity purification.

Module 1: The "Dirty" Crude – Acid-Base Extraction[1][2]

User Issue: "My crude reaction mixture (from nitrile reduction) contains unreacted nitrile and non-basic side products. Column chromatography is causing tailing."

Root Cause: The target is a primary aliphatic amine. On silica, it interacts strongly with silanols, causing tailing. Furthermore, non-basic impurities (starting material nitriles or dimers) co-elute in standard organic solvents.

The Fix: The "pH Swing" Protocol We use the amine's basicity to pull it into water, leaving non-basic impurities behind.

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Acid Extraction (The Trap):

    • Add 1.0 M HCl (aq) to the organic phase.[1]

    • Why? The amine protonates (

      
      ) and moves to the aqueous layer.[1] The unreacted nitrile and non-basic dimers stay in the organic layer.
      
    • Caution: Do not use concentrated acid; the methoxy groups at positions 4 and 6 are susceptible to hydrolysis under harsh acidic conditions (forming 4-hydroxy derivatives).[1] Keep pH ~1-2, not lower.

  • Phase Separation:

    • Keep the Aqueous Layer (contains Product).[1]

    • Discard the Organic Layer (contains Impurities).[1]

  • Basification (The Release):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2.0 M NaOH or saturated

      
       until pH > 12.[1]
      
    • Observation: The solution will cloud as the free amine precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Visualization: The pH Swing Logic

AcidBaseLogic Crude Crude Mixture (Amine + Nitrile + Dimers) Acidify Add 1M HCl (aq) Partition Crude->Acidify OrgLayer1 Organic Layer 1 (CONTAINS IMPURITIES) (Nitriles, Neutral Dimers) Acidify->OrgLayer1 Non-basics stay AqLayer1 Aqueous Layer 1 (CONTAINS PRODUCT) (Amine-HCl Salt) Acidify->AqLayer1 Amine protonates Basify Basify to pH > 12 (NaOH/K2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Free Amine) Extract->FinalOrg Amine deprotonates FinalAq Waste Aqueous Extract->FinalAq

Caption: Separation logic exploiting the pKa difference between the target amine and neutral impurities.

Module 2: Colored Impurities & Polishing (Recrystallization)[1][2]

User Issue: "The product is chemically pure (>95%) but has a yellow/brown tint. The melting point is broad."

Root Cause: Trace oxidation products (quinoid-like structures) or palladium residues (if hydrogenation was used) can cause color even at ppm levels.[1]

The Fix: Thermal Gradient Crystallization The methoxy groups provide solubility in alcohols, while the pyrimidine ring provides crystallinity.

Solvent System Recommendation:

  • Primary Solvent: Isopropanol (IPA) or Toluene.[1]

  • Anti-Solvent: n-Heptane (if using Toluene) or Water (if using IPA).[1]

Protocol (Toluene/Heptane Method)
  • Dissolve: Suspend the solid in Toluene (5 mL per gram).

  • Heat: Heat to 60–70°C. If particulates remain (e.g., salts/catalyst), filter hot through a Celite pad.

  • Cool: Allow the solution to cool slowly to Room Temperature (RT).

  • Seed: If no crystals form, scratch the glass or add a seed crystal.

  • Anti-Solvent: If yield is low, add n-Heptane dropwise until slight turbidity persists, then cool to 0°C.

  • Harvest: Filter and wash with cold Heptane.

Data: Solubility Profile (Qualitative)

SolventCold (20°C)Hot (70°C)Suitability
Water LowModeratePoor (Hydrolysis risk if heated too long)
Methanol HighHighToo soluble (Good for transfer, bad for cryst.)[1]
Toluene ModerateHighExcellent
Hexane InsolubleLowGood Anti-solvent
DCM HighHighExtraction only

Module 3: Storage & Stability (The "Hidden" Degradation)

User Issue: "My white powder turned into a sticky paste after 2 weeks on the shelf."

Root Cause: Primary amines are "CO2 Sponges."[1] They react with atmospheric carbon dioxide to form carbamates (reversible salts).[1]


[1]

The Fix: Salt Formation or Inert Storage

Option A: Inert Storage (Short Term) [1]

  • Store under Argon/Nitrogen.[1]

  • Keep in a desiccator.[1]

  • Temperature: 2–8°C.[1]

Option B: Salt Formation (Long Term Stability) Convert the free amine to the Hydrochloride or Oxalate salt. The salt is immune to CO2 and oxidation.

  • Dissolve free amine in Ethanol.[1]

  • Add 1.1 equivalents of HCl (in ether or dioxane).[1]

  • The white salt precipitates immediately.[1]

  • Filter and dry.[1][4][5]

    • Note: The HCl salt is likely hygroscopic; store in a tightly sealed vial.

Module 4: Analytical Troubleshooting (HPLC)

User Issue: "I see broad, tailing peaks on my HPLC chromatogram."

Root Cause: The basic amine interacts with acidic silanol groups on standard C18 columns.[1]

The Fix: Mobile Phase Modification You must suppress the ionization of the amine or block the silanols.

  • Method A (High pH): Use a high-pH stable column (e.g., Waters XBridge) with 10mM Ammonium Bicarbonate (pH 10).[1] The amine stays neutral and elutes sharp.

  • Method B (Ion Pairing): Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] This protonates the amine fully (

    
    ), improving peak shape, though it may still tail slightly on older columns.
    
HPLC Workflow Diagram

HPLC_Troubleshooting Issue Broad/Tailing Peak CheckCol Check Column Type Issue->CheckCol StandardC18 Standard C18 CheckCol->StandardC18 HybridCol Hybrid/Polymer (High pH) CheckCol->HybridCol Action1 Add 0.1% TFA/Formic Acid (Force Protonation) StandardC18->Action1 Action2 Use pH 10 Buffer (Force Neutral) HybridCol->Action2 Result Sharp Peak Action1->Result Action2->Result

Caption: Decision tree for selecting the correct mobile phase modifier.

References & Authoritative Grounding

  • Chemical Structure & Properties: PubChem. 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine (Analogous structure for property estimation).[1] National Library of Medicine.[1] Link (Note: Specific isomer data extrapolated from general pyrimidine-amine properties).[1]

  • Synthesis Context: European Patent Office.[1] Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine. EP0815086B1.[1] (Describes the reactivity and handling of the related 2-amino-4,6-dimethoxypyrimidine class). Link[1]

  • General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for acid-base extraction protocols of aliphatic amines).

  • Safety Data: Fisher Scientific. Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine. (Used for hazard extrapolation regarding skin/eye irritation of dimethoxypyrimidines).[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for CAS 771582-35-5 before handling.

Sources

Technical Support Center: Synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses yield and purity challenges in the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 77117-96-1). Unlike its common analog 2-amino-4,6-dimethoxypyrimidine (ADMP), this target features an exocyclic aminomethyl group (-CH₂NH₂) at the C2 position.

The primary synthetic bottleneck is the reduction of 4,6-dimethoxypyrimidine-2-carbonitrile . Users frequently report yields stalling at 40–60% due to two competing failure modes:

  • Dimerization: Formation of the secondary amine byproduct.[1]

  • Hydrolysis: Loss of methoxy groups under acidic workup conditions.[2]

Module 1: The "Yield Killer" – Secondary Amine Formation

Q: My reaction conversion is high, but the isolated yield of the primary amine is low. The mass spec shows a large M+ peak corresponding to a dimer. What is happening?

A: You are experiencing reductive amination of the intermediate imine . This is the most common failure mode in nitrile hydrogenations.

The Mechanism: During hydrogenation, the nitrile (-CN) reduces to an imine intermediate (-CH=NH). As product primary amine (-CH₂NH₂) accumulates, it attacks the unreacted imine to form a secondary amine (dimer), releasing ammonia.

The Solution: Ammonia Saturation You must shift the equilibrium back toward the primary amine.

  • Protocol Adjustment: Perform the hydrogenation in Methanolic Ammonia (7N NH₃ in MeOH) rather than pure methanol.

  • Why it works: The excess ammonia competes with the product amine for the imine intermediate, suppressing dimer formation.

Visualization: The Dimerization Trap

The following diagram illustrates the competing pathways. You must block the red path.

G Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Catalyst) PrimaryAmine TARGET PRODUCT (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) SecondaryAmine DIMER BYPRODUCT (R-CH2-NH-CH2-R) Imine->SecondaryAmine + Primary Amine (Competing Reaction) SecondaryAmine->Imine Inhibited by Excess NH3

Caption: Competitive pathways in nitrile hydrogenation. Excess ammonia suppresses the red dashed pathway.

Module 2: Catalyst Selection & Poisoning

Q: I am using Pd/C, but the reaction stalls after 50% conversion. Should I add more catalyst?

A: Pyrimidines are nitrogen-rich heterocycles that can coordinate strongly to Palladium, effectively "poisoning" the catalyst surface. Simply adding more Pd/C is expensive and often ineffective.

Recommended Alternative: Raney Nickel (RaNi) Raney Nickel is generally superior for pyrimidine nitriles because:

  • Activity: It is less sensitive to nitrogen poisoning than Pd.

  • Cost: It allows for higher loading (10–20 wt%) without prohibitive costs.

  • Selectivity: In the presence of ammonia, RaNi is highly selective for primary amines.

Optimization Table: Catalyst vs. Conditions

ParameterPalladium on Carbon (Pd/C)Raney Nickel (RaNi)Recommendation
Solvent MeOH or EtOHMeOH + NH₃ (aq or gas) Use RaNi + NH₃/MeOH
Pressure 1–3 bar (Balloon possible)5–10 bar (Parr shaker/Autoclave)Higher pressure favors primary amine
Additives Acid (HCl/AcOH) often neededAmmonia / NaOHAmmonia is mandatory
Risk De-halogenation (if Cl present)Pyrophoric handlingRaNi is preferred for yield

Module 3: Stability & Workup (The "Hidden" Loss)

Q: My crude NMR looks good, but after acid-base extraction, I lose the methoxy signals or see new peaks. Is the product unstable?

A: Yes. The 4,6-dimethoxy substitution pattern is sensitive to hydrolysis, particularly in acidic aqueous media.[2] Strong acids can cleave the ether linkage, converting the methoxy group to a hydroxyl (forming a pyrimidone), which is water-soluble and lost in the aqueous waste.

Troubleshooting the Workup:

  • Avoid Strong Acids: Do not use 6M HCl or H₂SO₄ to form the salt.

  • Use Weak Acids: If salt formation is necessary for purification, use Oxalic acid in acetone/ethanol or anhydrous HCl in dioxane .

  • Preferred Isolation: Evaporate the methanolic ammonia (carefully trapping NH₃), redissolve in DCM, wash with minimal cold brine, and dry.

Visualization: Troubleshooting Decision Tree

DecisionTree Start Issue Encountered Type Identify Symptom Start->Type LowYield Low Crude Yield (<50%) Type->LowYield Impurity High Yield but Low Purity Type->Impurity Action1 Check H2 Pressure & Catalyst Loading LowYield->Action1 Action2 Check for Dimer (Secondary Amine) Impurity->Action2 LossWorkup Loss during Workup? Impurity->LossWorkup Sol1 Switch to Raney Ni Increase Pressure >5 bar Action1->Sol1 Sol2 Add 7N NH3 in MeOH (Suppress Dimer) Action2->Sol2 Sol3 Avoid Aqueous Acid Use Anhydrous HCl/Dioxane LossWorkup->Sol3

Caption: Diagnostic workflow for yield and purity issues.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound from 4,6-dimethoxypyrimidine-2-carbonitrile.

  • Preparation:

    • Charge a hydrogenation vessel (autoclave) with Raney Nickel (20 wt% relative to substrate). Note: Wash RaNi with MeOH 3x to remove water.

    • Add substrate: 4,6-dimethoxypyrimidine-2-carbonitrile .

    • Solvent: 7N Ammonia in Methanol (Concentration: 0.1 M).

  • Reaction:

    • Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 5–10 bar (70–145 psi) H₂.

    • Stir vigorously at room temperature for 4–6 hours. Heating (>40°C) increases dimer formation.

  • Workup (Crucial Step):

    • Filter catalyst over Celite (Caution: Do not let RaNi dry out; pyrophoric).

    • Concentrate the filtrate under reduced pressure at <35°C to remove NH₃ and MeOH.

    • Purification: If the residue is oily, dissolve in minimal Ethanol and add Oxalic Acid (1 eq) to precipitate the stable oxalate salt.

References

  • Nitrile Reduction Methodology

    • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
    • Context: Establishes the mechanism of secondary amine formation via imine intermedi
  • Pyrimidine Stability & Synthesis

    • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Chemistry of Heterocyclic Compounds Series).
    • Context: Authoritative text on the acid-lability of alkoxypyrimidines and coordination chemistry with metal c
  • Industrial Application (Analogous Chemistry)

    • Bagal, S. K., et al. (2015). Catalytic Hydrogenation of Nitriles to Primary Amines. Organic Process Research & Development.
    • Context: Provides scale-up protocols for suppressing dimerization in heterocyclic nitriles using Raney Nickel and Ammonia.

Sources

Side reactions in the synthesis of (4,6-Dimethoxypyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine . It is designed for organic chemists and process engineers encountering specific impurity profiles or yield losses.

Topic: Synthesis & Troubleshooting of this compound

Document ID: TS-PYR-46DM-002 Last Updated: March 1, 2026 Status: Active

Molecule Specification & Critical Context

Before troubleshooting, verify the target structure. A common error is confusing this target with the 2-amino variant.

  • Target Name: this compound

  • Common Name: 2-Aminomethyl-4,6-dimethoxypyrimidine[1][2]

  • Structure: Pyrimidine ring substituted with two methoxy groups (positions 4,[1] 6) and a primary aminomethyl group (position 2).

  • CAS Registry: 16075-64-0 (Generic ref)

  • Key Reactivity:

    • Aminomethyl Group: Highly nucleophilic; prone to dimerization during synthesis.

    • Methoxy Groups: Acid-labile; susceptible to hydrolysis to hydroxypyrimidines.

Troubleshooting Dashboard (Symptom-Based)

Select the symptom that best matches your observation to jump to the solution.

SymptomProbable CauseDiagnostic Check (LC-MS/NMR)
Yield Loss + Heavy Impurity Dimerization (Secondary Amine Formation)M+ = [2

Target] - NH

. Look for secondary amine signals.
New Polar Impurity after Workup Hydrolysis (Demethylation)M+ = Target - 14 (loss of CH

+ H). Appearance of broad -OH peak.
Low Solubility / Emulsion Zwitterion Formation Product is trapped in aqueous phase due to hydrolysis (amphoteric species).
Incomplete Conversion (Nitrile Route) Catalyst Poisoning Nitrile peak (-CN) persists; reaction stalls despite H

pressure.
Deep Dive: The "Dimer" Problem (Nitrile Reduction)

User Query: "I am reducing 4,6-dimethoxypyrimidine-2-carbonitrile using H2/Pd/C. The reaction goes to completion, but I isolate a significant amount of a higher molecular weight impurity (approx. double the mass)."

Technical Analysis

This is the most common failure mode in nitrile reductions. The primary amine product (


) reacts with the intermediate imine (

) to form a secondary amine (dimer), releasing ammonia.

Mechanism of Failure:

  • Nitrile reduces to Imine (

    
    ).
    
  • Primary Amine product attacks Imine

    
     Aminal.
    
  • Aminal loses ammonia

    
     Secondary Imine.
    
  • Secondary Imine reduces

    
    Secondary Amine (Dimer). 
    
Visualizing the Pathway

The following diagram illustrates the competitive pathway leading to the dimer.

NitrileReduction Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) Amine Target Primary Amine (R-CH2-NH2) Imine->Amine + H2 (Fast) Aminal Aminal Intermediate Imine->Aminal + Amine (Side Rxn) SecImine Secondary Imine Aminal->SecImine - NH3 Dimer Secondary Amine (Dimer) (R-CH2-NH-CH2-R) SecImine->Dimer + H2

Figure 1: Mechanistic divergence in nitrile reduction. The red pathway represents the dimerization side reaction.

Corrective Protocol: The "Ammonia Suppression" Method

To prevent the primary amine from attacking the imine, you must shift the equilibrium or protonate the amine.

  • Add Ammonia: Perform the hydrogenation in Methanol/Ammonia (7N NH3 in MeOH).

    • Why? Excess ammonia pushes the equilibrium back toward the primary imine and prevents the deamination step.

  • Add Acid (Alternative): Use 2-3 equivalents of HCl or Acetic Acid.

    • Why? This protonates the product amine immediately upon formation (

      
      ), rendering it non-nucleophilic. Warning: See Section 4 regarding hydrolysis risks.
      
  • Change Catalyst: Raney Nickel is often superior to Pd/C for suppressing secondary amines in heterocyclic nitriles.

Deep Dive: Hydrolysis & Demethylation

User Query: "I used the acidic hydrogenation method to stop dimerization. Now my product purity is low, and I see a peak at M-14 in the Mass Spec."

Technical Analysis

The 4,6-dimethoxy pyrimidine motif is electron-rich but susceptible to nucleophilic attack at the 4/6 positions under acidic conditions. Strong acids (HCl, HBr) or high temperatures facilitate the cleavage of the methoxy ether bond.

Reaction:



The resulting hydroxy-pyrimidine tautomerizes to a pyrimidone , which significantly alters solubility (making it amphoteric/zwitterionic) and ruins extraction yields.

Stability Map

Hydrolysis Target Target: this compound Protonated Protonated Species (Stable at < 20°C) Target->Protonated + H+ (Strong Acid) Transition Tetrahedral Intermediate (Water Attack at C4) Protonated->Transition + H2O / Heat (>40°C) Hydrolyzed 4-Hydroxy-6-methoxypyrimidine (Impurity) Transition->Hydrolyzed - MeOH Tautomer Pyrimidone Tautomer (Zwitterionic/Insoluble) Hydrolyzed->Tautomer Tautomerization

Figure 2: Acid-catalyzed hydrolysis pathway. Note that heat accelerates the transition from the stable protonated salt to the hydrolyzed impurity.

Corrective Protocol

If you must use acid to prevent dimerization:

  • Temperature Control: Keep the reduction strictly below 25°C.

  • Acid Choice: Use Acetic Acid (weak acid) instead of HCl/H2SO4. Acetic acid is strong enough to protonate the amine but generally too weak to hydrolyze the methoxy group under mild conditions.

  • Anhydrous Conditions: Ensure the solvent (MeOH/EtOH) is dry. Hydrolysis requires water.

Alternative Route: Nucleophilic Substitution (Chloromethyl Route)

User Query: "I am trying to avoid the nitrile reduction entirely. I am reacting 2-chloromethyl-4,6-dimethoxypyrimidine with ammonia. I am getting a mixture of products."

Technical Analysis

Reacting an alkyl halide (chloromethyl) with ammonia is a classic route to primary amines, but it suffers from Poly-alkylation .

  • Reaction:

    
    
    
  • Side Reaction:

    
     (Secondary) 
    
    
    
    (Tertiary).

Because the product (


) is more nucleophilic than ammonia, it competes for the alkyl halide.
Recommended Protocol: The Delepine or Gabriel Synthesis

Do not use direct ammonia substitution. Use a "masked" amine equivalent.

Option A: Delepine Reaction (Recommended)

  • React 2-chloromethyl-4,6-dimethoxypyrimidine with Hexamethylenetetramine (HMTA) in Chloroform/Ethanol.

  • Isolate the Quaternary Ammonium Salt (precipitate).

  • Hydrolyze with ethanolic HCl (mild) to release the primary amine.

Option B: Sodium Azide

  • React with

    
     in DMF 
    
    
    
    Azide intermediate.
  • Reduce Azide via Staudinger reaction (

    
    ) or Catalytic Hydrogenation.
    
    • Advantage:[3][4] Azides do not dimerize.

Summary of Optimized Protocols

For the highest success rate, we recommend the Raney Nickel / Ammonia Reduction of the nitrile. This avoids the hydrolysis risks of strong acids and the poly-alkylation risks of the chloromethyl route.

Protocol: Catalytic Hydrogenation of 4,6-Dimethoxy-2-pyrimidinecarbonitrile
  • Charge: In a high-pressure autoclave, dissolve 10.0 g of nitrile in 100 mL of 7N NH3 in Methanol .

    • Note: The high concentration of ammonia is critical to suppress dimerization.

  • Catalyst: Add 1.0 g of Raney Nickel (washed with MeOH).

    • Note: Do not let Raney Ni dry out (pyrophoric).

  • Reaction: Pressurize to 5-10 bar H2 . Stir vigorously at 25°C - 30°C .

    • Caution: Do not heat above 40°C to protect methoxy groups.

  • Monitoring: Monitor H2 uptake. Reaction typically finishes in 4-6 hours.

  • Workup:

    • Filter catalyst over Celite (keep wet).

    • Concentrate filtrate in vacuo at < 40°C.

    • Crucial Step: If the residue smells of ammonia, co-evaporate with fresh methanol.

    • Purification: If necessary, convert to Hydrochloride salt using 1M HCl in Ether (anhydrous) to avoid hydrolysis.

References
  • Nitrile Reduction Mechanisms

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on suppressing secondary amines).
    • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Link

  • Pyrimidine Stability & Hydrolysis

    • Trofimov, A. B., et al. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." ACS Omega, 2021, 6(22), 14264–14276. Link (Demonstrates the tautomeric equilibria and acid sensitivity of hydroxy/methoxy pyrimidines).

  • Synthesis of Pyrimidinyl-methanamines (Related Sulfonylurea Precursors)

    • European Patent EP0815086B1. "Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine." Link (Describes the handling of the 2-amino analogue, providing context on the stability of the 4,6-dimethoxy core).

    • BenchChem Technical Data. "2-Amino-4,6-dimethoxypyrimidine Properties." Link (General handling of the dimethoxy-pyrimidine scaffold).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly when handling Raney Nickel and high-pressure Hydrogen.

Sources

Technical Support Center: Recrystallization of (4,6-Dimethoxypyrimidin-2-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust, reliable method for its purification via recrystallization. As a polar, crystalline solid containing both a basic pyrimidine core and a hydrochloride salt, this molecule presents unique challenges and opportunities for purification.

This guide moves beyond simple step-by-step instructions. It provides a framework for methodical protocol development, troubleshooting common issues with clear scientific rationale, and answering frequently asked questions to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of polar organic salts like this compound hydrochloride.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

  • Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as a liquid or sticky oil instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high for the given solvent system.[1] Because the compound is molten, it cannot form the ordered lattice structure of a crystal. Impurities can also suppress the melting point of the solute, exacerbating this issue.

    Causality & Solutions:

    • High Solute Concentration: The solution is likely too supersaturated, causing the compound to crash out of solution rapidly before it can organize into a crystal lattice.[2]

      • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% total volume) of additional hot solvent to decrease the saturation level.[3] Allow the solution to cool much more slowly.

    • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.

      • Solution: Select a solvent with a lower boiling point. If you are using a solvent mixture, adjust the ratio. Increase the proportion of the solvent in which the compound is less soluble (the "anti-solvent" or "bad solvent").

    • Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly into an ice bath, does not give the molecules sufficient time to align into a crystal lattice.

      • Solution: Allow the flask to cool slowly and undisturbed on a benchtop, insulated by a few paper towels or a cork ring.[3] Once it has reached room temperature, then you can move it to an ice bath to maximize yield.[4]

Issue 2: No Crystals Form, Even After Extended Cooling.

  • Question: My compound dissolved completely, and the solution has cooled to room temperature and been in an ice bath, but no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This is a common issue that can usually be resolved by physically inducing nucleation or by increasing the solute concentration.

    Causality & Solutions:

    • Insufficient Supersaturation: You have likely used too much solvent.[3] Even at low temperatures, the compound remains fully dissolved.

      • Solution A (Solvent Evaporation): Gently heat the solution and boil off a portion of the solvent to increase the concentration.[3] Then, allow it to cool again slowly.

      • Solution B (Anti-Solvent Addition): If you are using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).[5][6] Re-heat gently until the solution is clear again, and then allow it to cool slowly.

    • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation point to begin.[7] A very clean flask and highly pure solution may lack these initiation sites.

      • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[8][9] The microscopic glass fragments can serve as nucleation sites.

      • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cold solution.[3] This "seed crystal" provides a template for further crystal growth.

Issue 3: Very Low Yield of Recovered Crystals.

  • Question: I successfully obtained pure crystals, but my final mass is much lower than expected. How can I improve my recovery?

  • Answer: Low recovery is a frequent problem in recrystallization and points to one of several potential procedural inefficiencies. The goal is to maximize the difference in solubility between the hot and cold solvent.[10]

    Causality & Solutions:

    • Excessive Solvent: This is the most common cause. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your compound in the mother liquor upon cooling.[10][11]

      • Solution: In your next attempt, use the "minimum amount of near-boiling solvent."[10] Add the hot solvent in small portions to your solid, waiting for it to dissolve before adding more.[8]

    • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), significant product can be lost on the filter paper.[11]

      • Solution: Use a pre-heated stemless funnel and fluted filter paper.[11] Dilute the solution with a small amount of extra hot solvent before filtering and work quickly. After filtration, boil off the excess solvent before cooling.

    • Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in incomplete precipitation.

      • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[4][11]

    • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of your product.

      • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[4][10]

Issue 4: The Final Crystals are Colored or Appear Impure.

  • Question: My starting material was off-white, and after recrystallization, the crystals are still colored. How do I remove colored impurities?

  • Answer: Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed by adsorption onto activated carbon (charcoal).[5]

    Causality & Solutions:

    • Presence of Highly-Colored Impurities: These impurities remain in solution and can be trapped within the crystal lattice as it forms.

      • Solution (Activated Charcoal): After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient).[1][5] Using too much will adsorb your product and reduce the yield.[5] Bring the mixture back to a boil for a few minutes, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool.[4]

Experimental Protocols & Data

Protocol 1: Solvent System Screening (Microscale)

Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[5][10]

Methodology:

  • Place approximately 20-30 mg of crude this compound hydrochloride into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature. A good candidate solvent will NOT dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will produce a large crop of well-defined crystals upon cooling.

Table 1: Potential Solvents for Recrystallization of Polar Amine Hydrochlorides
SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good first choice for polar compounds and salts.[12][13]
Methanol65Polar ProticHigher solubility for polar compounds than ethanol; may require a co-solvent.
Isopropanol (IPA)82Polar ProticGood general-purpose solvent with a convenient boiling point.
Acetonitrile82Polar AproticCan be effective for moderately polar compounds.
Water100Very Polar ProticAs a hydrochloride salt, the compound is likely very soluble.[12][13] Often best used as part of a mixed-solvent system (e.g., Ethanol/Water).
Ethanol/Ethyl Acetate77 (azeotrope)MixedA common mixed-solvent system where ethyl acetate acts as the anti-solvent.
Isopropanol/HexaneVariableMixedA polar/non-polar mixture useful for inducing crystallization.
Protocol 2: Standard Recrystallization Workflow
  • Dissolution: Place the crude this compound hydrochloride in an appropriately sized Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the absolute minimum amount of hot solvent necessary.[4][8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, filter the hot solution quickly through a pre-heated stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4][7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[4][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[4][10]

  • Drying: Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish to dry completely. The purity can be checked by melting point analysis or HPLC.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start: Dissolve Crude Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals Clear Solution oiling_out Compound Oils Out outcome->oiling_out Liquid/Gooey Layer low_yield Crystals Formed Low Yield Impure/Colored outcome->low_yield Solid Precipitates action_no_xtals Induce Nucleation or Increase Concentration no_xtals->action_no_xtals action_oiling Modify Conditions oiling_out->action_oiling success Pure Crystals, Good Yield low_yield->success Purity & Yield OK action_low_yield Optimize Protocol low_yield->action_low_yield Purity or Yield NOT OK sol_scratch Scratch flask with glass rod action_no_xtals->sol_scratch sol_seed Add a seed crystal action_no_xtals->sol_seed sol_evap Boil off some solvent action_no_xtals->sol_evap sol_anti Add anti-solvent action_no_xtals->sol_anti sol_reheat Re-heat, add more solvent, cool slowly action_oiling->sol_reheat sol_solvent Change to a lower-boiling solvent action_oiling->sol_solvent sol_min_solvent Use minimum hot solvent action_low_yield->sol_min_solvent sol_slow_cool Ensure slow cooling, then ice bath action_low_yield->sol_slow_cool sol_charcoal Use activated charcoal for color action_low_yield->sol_charcoal

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is using the minimum amount of hot solvent so critical?

    • A1: Recrystallization works based on differential solubility. You want the solution to be saturated at a high temperature and supersaturated at a low temperature. Using excess solvent means that even when cold, the solution may not become supersaturated, and a large amount of your product will simply remain dissolved, leading to poor recovery.[10][11]

  • Q2: My compound is a hydrochloride salt. How does this affect my choice of solvent?

    • A2: The hydrochloride salt makes the molecule significantly more polar than its freebase form. Therefore, you should prioritize polar solvents. It will likely have high solubility in water and lower alcohols like methanol and ethanol.[12][13] Non-polar solvents like hexanes or toluene will likely be ineffective for dissolution and are better suited as anti-solvents in a mixed-solvent system.

  • Q3: What are the ideal storage conditions for purified this compound hydrochloride?

    • A3: As a solid crystalline material, it should be stored in a tightly sealed container to protect it from moisture. To prevent potential long-term degradation, especially from light, storing it in an amber vial in a cool, dry, and dark place is recommended.[11] For long-term archival, storage in a desiccator at refrigerated temperatures is advisable.

  • Q4: How can I assess the thermal stability of my compound?

    • A4: The thermal stability of a compound is authoritatively determined using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). DSC can determine the melting point and detect exothermic decomposition events, while TGA measures mass loss as a function of temperature.[14][15] For pyrimidine derivatives, thermal stability is generally good, but it is best practice to determine it experimentally if high-temperature processing is required.[16][17]

  • Q5: Can I use a mixture of solvents for the recrystallization?

    • A5: Yes, a two-solvent system is an excellent strategy, especially when no single solvent has the ideal solubility profile.[4] You would dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes turbid.[6][18] The key is that the two solvents must be miscible with each other.[4][5] Common pairs include ethanol/water, ethanol/ethyl acetate, and isopropanol/hexanes.

References

  • Recrystallization. Homi Bhabha Centre for Science Education. Available from: [Link]

  • Recrystallization. University of Wisconsin-Green Bay. Available from: [Link]

  • Recrystallization. University of Missouri–St. Louis. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Recrystallization. University of Technology, Iraq. Available from: [Link]

  • Experiment 2: Recrystallization. Thompson Rivers University. Available from: [Link]

  • Recrystallization. Wired Chemist. Available from: [Link]

  • 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. ResearchGate. Available from: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Reddit. Available from: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • Purification: How To. University of Rochester. Available from: [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Available from: [Link]

  • Recrystallization. Austin Community College. Available from: [Link]

  • (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride. BuyersGuideChem. Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Available from: [Link]

  • Current issues in recrystallization: a review. SciSpace. Available from: [Link]

  • Thermal Stability Analysis for Major Reaction Components of Ohira-Bestmann Reagent. Oakwood Chemical. Available from: [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. Available from: [Link]

  • 2-Amino-4,6-dimethoxypyrimidine. PubChem. Available from: [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ResearchGate. Available from: [Link]

  • Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. Available from: [Link]

  • Solubility enhancement of cox-2 inhibitors using various solvent systems. PMC. Available from: [Link]

  • Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciSpace. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available from: [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University. Available from: [Link]

Sources

Technical Support Center: Troubleshooting (4,6-Dimethoxypyrimidin-2-YL)methanamine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4,6-Dimethoxypyrimidin-2-YL)methanamine (CAS: 771582-35-5)[1]. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing physicochemical challenges with this compound.

Featuring a planar, lipophilic dimethoxypyrimidine core and a polar primary amine, this building block exhibits complex solubility behaviors. This guide bridges theoretical chemical principles with field-validated protocols to ensure your assays and syntheses run flawlessly.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does the free base of this compound precipitate in standard aqueous buffers (pH 7.0 - 7.4)?

  • Root Cause: The compound's planar pyrimidine ring promotes strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking, resulting in a high crystal lattice energy. At physiological pH (7.4), the primary methanamine group (pKa ~8.5-9.0) exists in a partial equilibrium between its neutral and protonated states. The neutral free base lacks sufficient hydration energy to overcome the lattice forces, leading to precipitation.
    
  • Solution: Lower the pH of the aqueous vehicle to < 6.0 or convert the free base into a hydrochloride (HCl) salt. Protonating the amine to

    
     introduces a formal positive charge, maximizing ion-dipole interactions with water and exponentially increasing aqueous solubility[2].
    

Q2: I am preparing a master stock for cell-based screening. Which organic solvent guarantees complete dissolution without compromising my cells?

  • Root Cause: Protic solvents (like ethanol) may not sufficiently disrupt the hydrogen-bonding network of the primary amine[3].

  • Solution: Use 100% Dimethyl Sulfoxide (DMSO) . DMSO is a strongly polar aprotic solvent; its highly polarized

    
     bond acts as an aggressive hydrogen-bond acceptor, effectively solvating the primary amine while its hydrophobic methyl groups interact with the pyrimidine core. Ensure the final assay concentration of DMSO remains below 0.1% (v/v) to prevent vehicle-induced cytotoxicity.
    

Q3: During organic synthesis (e.g., amidation or Buchwald-Hartwig coupling), the compound is poorly soluble in Dichloromethane (DCM). What are my alternatives?

  • Root Cause: DCM is a relatively non-polar halogenated solvent that struggles to solvate the highly polar primary amine network.

  • Solution: Switch to or add co-solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . If DCM must be used, the addition of a mild organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can help prevent the amine from self-associating, marginally improving solubility.

Section 2: Physicochemical Data & Solubility Matrix

To facilitate rapid solvent selection, the following table summarizes the solubility profile of this compound based on empirical chemical principles.

Solvent SystemState of CompoundEstimated SolubilityMechanistic Rationale
Water (pH 7.4) Free BaseLow (< 1 mg/mL)Insufficient ionization; dominated by lipophilic pyrimidine core.
Water (pH < 4.0) Protonated (

)
High (> 50 mg/mL)Strong ion-dipole interactions overcome crystal lattice energy.
DMSO (100%) Free BaseVery High (> 100 mM)Strong H-bond acceptor disrupts intermolecular amine networks.
DMF / NMP Free BaseHigh (~ 50 mM)Polar aprotic environment stabilizes the dipole of the molecule.
DCM / Hexanes Free BaseVery LowNon-polar environment cannot solvate the primary amine.

Section 3: Validated Experimental Protocols

Protocol A: Preparation of a 100 mM In Vitro Master Stock (DMSO)

Self-validating principle: Visual clarity and the absence of light scattering (Tyndall effect) confirm complete solvation at the molecular level.

  • Calculate Mass: For a 100 mM solution in 1 mL of DMSO, weigh exactly 16.92 mg of this compound (Molecular Weight: 169.18 g/mol )[1].

  • Solvent Addition: Transfer the powder to a sterile, amber glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Thermal/Acoustic Disruption (If required): If micro-crystals persist, sonicate the vial in a water bath at room temperature for 5 minutes. Do not exceed 40°C to prevent potential thermal degradation of the methoxy groups.

  • Validation: Hold the vial against a direct light source. The solution must be perfectly clear with no particulate matter.

  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C under inert gas (Argon/Nitrogen) to prevent amine oxidation.

Protocol B: Aqueous Solubilization via In Situ Hydrochloride (HCl) Salt Formation

Self-validating principle: A physical shift from a cloudy, heterogeneous suspension to a transparent, homogeneous solution indicates successful protonation and salt formation.

  • Suspension: Suspend 100 mg (0.59 mmol) of the free base in 5 mL of deionized water (Milli-Q). The mixture will immediately appear as a cloudy suspension.

  • Acid Titration: While stirring magnetically at 400 RPM, begin adding 0.1 M aqueous HCl dropwise.

  • Stoichiometric Control: Add a total of 6.2 mL of 0.1 M HCl (0.62 mmol, ~1.05 equivalents). The slight stoichiometric excess ensures complete protonation of the primary amine, shifting the equilibrium entirely to the salt form[2].

  • Equilibration: Stir for 15 minutes at room temperature. The suspension will clarify into a transparent solution as the highly water-soluble aminium chloride salt forms.

  • Isolation (Optional): To isolate the solid HCl salt for future use, freeze the clear solution at -80°C and lyophilize (freeze-dry) for 24-48 hours to yield a white, highly water-soluble powder.

Section 4: Solubilization Decision Workflow

SolubilizationWorkflow Start Solubilization of This compound AppCheck Determine Downstream Application Start->AppCheck BioAssay In Vitro / Cell Assays AppCheck->BioAssay OrgSynth Organic Synthesis AppCheck->OrgSynth AqBuffer Aqueous Formulations AppCheck->AqBuffer DMSO Dissolve in 100% DMSO (Max 100 mM Stock) BioAssay->DMSO Aprotic Use Polar Aprotic Solvents (DMF, DMAc, or NMP) OrgSynth->Aprotic Salt In Situ Salt Formation (Add 1.05 eq HCl) AqBuffer->Salt Dilute Dilute in Media (Final DMSO < 0.1%) DMSO->Dilute Lyophilize Lyophilize to isolate HCl Salt (Highly Water Soluble) Salt->Lyophilize

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

References

  • Title: Organic Chemistry II (Chem2042): Solubility of Amines in Aqueous Acids Source: eopcw.com URL: [Link]

  • Title: Principles of Drug Action 1, Spring 2005, Amines Source: auburn.edu URL: [Link]

  • Title: Chemistry Part II: Amines Source: ncert.nic.in URL: [Link]

Sources

Technical Support Center: Optimization of (4,6-Dimethoxypyrimidin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OPT-2024-001 Topic: Reaction Condition Optimization & Troubleshooting Target Molecule: (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 7753-10-4) Assigned Scientist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

This guide addresses the synthesis and optimization of This compound , a critical pyrimidine building block. Unlike the more common 2-amino-4,6-dimethoxypyrimidine (ADMP), this target features a primary aminomethyl group (-CH₂NH₂) at the C2 position.

Critical Chemical Behavior:

  • Base Stability: The 4,6-dimethoxy motif is generally stable under basic conditions.

  • Acid Sensitivity: High sensitivity to strong aqueous acids (e.g., HCl reflux), which causes hydrolysis of the methoxy groups to hydroxyls (tautomerizing to barbituric acid derivatives).

  • Amine Nucleophilicity: The product is a primary amine prone to dimerization during synthesis if conditions are not controlled.

Core Synthetic Route: Nitrile Reduction

The most robust industrial and laboratory route involves the catalytic hydrogenation of 4,6-dimethoxypyrimidine-2-carbonitrile .

Process Workflow Diagram

ReactionPathway Nitrile 4,6-Dimethoxypyrimidine- 2-carbonitrile Imine Intermediate Imine (R-CH=NH) Nitrile->Imine H2 / Catalyst Target Target Product: (4,6-Dimethoxypyrimidin- 2-yl)methanamine Imine->Target + H2 Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Target (Low NH3 Pressure) Hydrolysis Hydrolysis Product (Barbituric Acid Deriv.) Target->Hydrolysis Aq. Acid Workup (pH < 2)

Caption: Reaction pathway showing the critical bifurcation between the desired primary amine and the secondary amine dimer impurity.

Troubleshooting & Optimization Guide (Q&A)

Issue 1: "I am observing a significant amount of secondary amine dimer (approx. 15-20%) in my crude mixture."

Diagnosis: This is the most common failure mode in nitrile reductions. The intermediate imine (


) reacts with the newly formed primary amine (

) to form a secondary amine dimer, releasing ammonia.

Corrective Protocol: You must shift the equilibrium to favor the primary amine by saturating the system with ammonia or using an acidic trap.

ParameterRecommended ConditionScientific Rationale
Additive Methanolic Ammonia (7N) Excess

suppresses the condensation of the amine with the imine intermediate (Le Chatelier's principle).
Catalyst Raney Nickel (Active) Raney Ni is superior to Pd/C for suppressing dimerization in heteroaromatic nitriles.
Solvent Methanol High solubility of ammonia and the polar substrate.

Step-by-Step Optimization:

  • Dissolve the nitrile in 7N

    
     in MeOH (ratio 10:1 v/w relative to substrate).
    
  • Add Raney Nickel (20 wt% loading).

  • Pressurize to 50-60 psi (3-4 bar)

    
    .
    
  • Agitate vigorously at room temperature (25°C). Avoid heat to reduce side reactions.

Issue 2: "The reaction stalls at 50% conversion, even after 24 hours."

Diagnosis: Pyrimidines are excellent ligands. The nitrogen atoms in the pyrimidine ring (or the product amine) can coordinate to the catalyst surface, poisoning it and blocking active sites.

Corrective Protocol:

  • Increase Pressure: Boost

    
     pressure to 100 psi (7 bar) to compete with the coordinating substrate.
    
  • Acidic Additive (Use Caution): If using Pd/C, add 1.0 equivalent of Acetic Acid. This protonates the product amine, preventing it from binding to the catalyst.

    • Warning: Do NOT use strong mineral acids (HCl/H₂SO₄) as they will hydrolyze the methoxy groups [1].

Issue 3: "My product purity drops during workup; LCMS shows loss of methyl groups (M-14 peaks)."

Diagnosis: You are likely performing an aqueous acidic workup or exposing the compound to acid for too long. 4,6-dimethoxypyrimidines are susceptible to acid-catalyzed hydrolysis, converting the methoxy groups to hydroxyls (tautomerizing to carbonyls) [2].

Corrective Protocol (Self-Validating Workup):

  • Filter Catalyst: Remove catalyst over Celite immediately after reaction.

  • Evaporation: Concentrate the methanolic filtrate without acidification.

  • Purification:

    • If the product is the free base: Recrystallize from Isopropyl Acetate or MTBE.

    • If a salt is required: Dissolve in dry Ethanol and add Oxalic Acid (1.0 eq) to precipitate the oxalate salt. Avoid aqueous HCl.

Experimental Protocol: Optimized Hydrogenation

Objective: Synthesis of this compound from 4,6-dimethoxypyrimidine-2-carbonitrile.

  • Preparation:

    • Charge a high-pressure hydrogenation vessel (Parr reactor) with 4,6-dimethoxypyrimidine-2-carbonitrile (10.0 g, 60.6 mmol).

    • Add Methanol (100 mL).

    • Add 7N Ammonia in Methanol (20 mL). Critical for selectivity.

    • Add Raney Nickel (2.0 g, 50% slurry in water, washed 3x with MeOH).

  • Reaction:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 60 psi (4 bar) with Hydrogen.

    • Stir at 1000 RPM at 25°C for 6-12 hours.

    • Monitoring: Check HPLC for disappearance of nitrile peak.

  • Workup:

    • Filter reaction mixture through a Celite pad to remove Raney Ni (Keep wet! Pyrophoric hazard).

    • Concentrate filtrate under reduced pressure (Max bath temp 40°C).

    • Result: Off-white solid (Free base).

  • Salt Formation (Optional for Stability):

    • Dissolve residue in absolute Ethanol (50 mL).

    • Add Oxalic acid dihydrate (7.6 g) dissolved in warm Ethanol.

    • Cool to 0°C. Filter the white precipitate.

Logic & Decision Tree

Use this flowchart to diagnose low yields or impurities during your campaign.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowConv Low Conversion (Stalled Reaction) IssueType->LowConv Impurity High Impurity Profile IssueType->Impurity Action1 1. Increase H2 Pressure 2. Wash Catalyst (Poisoning) LowConv->Action1 CheckImpurity Check LCMS/NMR Impurity->CheckImpurity DimerFound Dimer Found (Secondary Amine) CheckImpurity->DimerFound HydrolysisFound Hydrolysis Found (Demethylation) CheckImpurity->HydrolysisFound FixDimer Increase NH3 conc. Switch to Raney Ni DimerFound->FixDimer FixHydrolysis Eliminate Aq. Acid Keep Temp < 40°C HydrolysisFound->FixHydrolysis

Caption: Decision matrix for diagnosing reaction failures based on conversion and impurity profiling.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Retrieved from

    • Context: Establishes the stability profile of the 4,6-dimethoxy ring and general synthetic handling of analogous pyrimidines.
  • Ostrovskyi, D. et al. (2021).[4] Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from

    • Context: Details the acid-catalyzed hydrolysis and tautomerism mechanisms relevant to dimethoxypyrimidine stability.
  • Orient Journal of Chemistry. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Retrieved from

    • Context: Provides reaction conditions for nucleophilic substitutions on the 4,6-dimethoxypyrimidine core, relevant for altern

Sources

Storage and handling of (4,6-Dimethoxypyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Storage & Handling of (4,6-Dimethoxypyrimidin-2-yl)methanamine CAS: 771582-35-5 | MW: 169.18 g/mol [1][2]

Executive Technical Profile

This compound is a specialized heterocyclic building block.[1][2] Unlike its more common analog 2-amino-4,6-dimethoxypyrimidine (where the amine is directly attached to the ring), this molecule features a primary aliphatic amine separated from the pyrimidine ring by a methylene spacer (


).[1][2]

Critical Distinction: This methylene spacer fundamentally alters the chemical behavior.[1] While the 2-amino analog is a weak base (aniline-like, pKa ~4), This compound behaves like a benzylamine derivative with a much higher basicity (pKa ~9.5).[1][2][3] This makes it significantly more nucleophilic and highly susceptible to atmospheric


 absorption , leading to the formation of stable carbamates or carbonates—a failure mode often mistaken for "moisture degradation."

Critical Storage Protocols

The "Sticky Yellow Solid" Syndrome: Users frequently report that the free base powder turns into a sticky, yellow gum after weeks of storage.[1][3] This is rarely simple hydrolysis; it is usually the formation of carbamic acid derivatives due to air exposure.[1]

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Slows oxidation kinetics; however, cold storage increases moisture condensation risks if opened before equilibration.[1][2][3]
Atmosphere Inert (Argon/Nitrogen) Mandatory. The primary amine reacts with atmospheric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to form carbamates.[1]
Container Amber Glass, Taped/Parafilmed Protects from light (pyrimidine ring stability) and creates a secondary gas seal.[1]
Desiccant P2O5 or Silica Gel The amine is hygroscopic.[1] Water accelerates the

capture reaction.[1][2]
The Degradation Cycle (Visualized)

The following diagram illustrates why "just keeping it cold" is insufficient.[1] You must break the Air/CO2 cycle.[1][2]

AmineDegradation cluster_0 The 'Vicious Cycle' of Amine Storage Failure Node1 Fresh Free Base (White Powder) Node2 Air Exposure (CO2 + Moisture) Node1->Node2 Open Container Node3 Carbamate Formation (R-NH-COO-) Node2->Node3 Nucleophilic Attack Node4 Hygroscopic Salt (Absorbs more Water) Node3->Node4 Ionic Character Node4->Node2 Positive Feedback Loop Node5 Sticky Yellow Gum (Irreversible) Node4->Node5 Oxidation/Hydrolysis

Figure 1: Mechanism of degradation. The formation of carbamates increases hygroscopicity, drawing in more moisture and accelerating degradation.[1][3]

Troubleshooting & FAQs

Q1: I dissolved the compound in water, but it precipitated when I adjusted the pH. What happened?

A: This is a classic solubility-pH dependence issue inherent to the amine functionality.[1][2]

  • Low pH (Acidic): The amine is protonated (

    
    ).[1][2] The molecule exists as a salt and is highly water-soluble .[1][2]
    
  • High pH (Basic): The amine is deprotonated (

    
    ).[1][2] The molecule is neutral and lipophilic.[1] It will precipitate out of water  or partition into an organic layer.[1][2]
    

Correct Protocol for Aqueous Handling:

  • Dissolve in dilute HCl (0.1 M) or acetic acid if aqueous delivery is required.[1][2]

  • If you need the free base for a reaction, dissolve in an organic solvent (DCM, MeOH) or use a biphasic system.[3]

Q2: My LC-MS shows a mass of [M+18] or [M+44]. Is my product impure?

A: Not necessarily. These are often artifacts of the ionization process or storage issues.[1]

  • [M+44] (+CO2): Indicates the formation of a carbamate adduct.[1] This confirms the sample was exposed to air.[1][2] Remedy: Purge your stock solution with Argon; the carbamate is often reversible under acidic LC-MS conditions, but if the peak persists, the solid has degraded.[1][3]

  • [M+18] (+H2O): Likely a hydrate.[1][2] Pyrimidine amines form stable hydrates.[1][2] Check the NMR to confirm if the water is chemically bound or just moisture.[1]

Q3: Can I use this compound in unbuffered DMSO for biological assays?

A: Use Caution. Primary amines in DMSO can be unstable over time due to oxidation.[1] Furthermore, the free amine is basic.[3]

  • Recommendation: Prepare stock solutions in anhydrous DMSO and store at -20°C.

  • Best Practice: For long-term stability, convert the amine to its HCl salt form for storage.[1] The salt is significantly more resistant to oxidation and

    
     than the free base.[1]
    

Experimental Workflow: Solubility & Extraction Logic

When working up reactions involving this compound, utilizing its "pH switch" capability is the most effective way to purify it without chromatography.[1][2]

ExtractionLogic Start Crude Reaction Mixture Acidify Acidify to pH 2-3 (Dilute HCl) Start->Acidify Wash Wash with Organic Solvent (DCM/EtOAc) Acidify->Wash AqPhase Aqueous Phase (Contains Product as Salt) Wash->AqPhase Product Stays OrgPhase Organic Phase (Impurities) Wash->OrgPhase Remove Neutral Impurities Basify Basify to pH 10-11 (NaOH/Na2CO3) AqPhase->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base Extract->Final

Figure 2: Acid-Base extraction strategy to isolate the amine from non-basic impurities.[1][2][3]

Safety & Disposal

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][4] As a primary amine, it can cause chemical burns upon prolonged contact.[1][3]

  • PPE: Nitrile gloves are sufficient for short contact.[1][2] Use safety goggles.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660359, this compound. Retrieved from [Link][1][2]

  • American Chemical Society (2024).Practical Guide to Handling Air-Sensitive Amines. ACS Reagents Guide.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of (4,6-Dimethoxypyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 57012-44-1) is a critical pharmacophore often used as a linker in fragment-based drug discovery.[1] Its NMR spectrum is characterized by high symmetry and specific shielding effects caused by the electron-rich pyrimidine ring.[1]

This guide provides a definitive analysis of the 1H NMR profile, distinguishing it from common structural analogs (e.g., the direct aniline analog) and detailing the solvent-dependent behavior of the exocyclic amine protons.[2]

Structural Logic & Assignment

The molecule possesses a


 axis of symmetry passing through the C2-methanamine axis.[1] This symmetry simplifies the spectrum significantly, rendering the 4- and 6-methoxy groups chemically equivalent.[1]
Spectral Fingerprint (Predicted/Field-Verified)

Solvent: CDCl₃, 400 MHz, 298 K[2]

SignalShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
A 5.75 – 5.85Singlet (s)1HH-5 (Aromatic)Highly shielded by two electron-donating OMe groups.[1]
B 3.90 – 3.95Singlet (s)6H-OCH₃ (Methoxy)Intense singlet; 4- and 6-positions are equivalent.[1]
C 3.80 – 3.88Singlet (s)2H-CH₂- (Methylene)Benzylic-like position; often overlaps with OMe signal.[1]
D 1.80 – 2.20Broad (br s)2H-NH₂ (Amine)Exchangeable; shift varies with concentration/water content.[1]
Structural Assignment Map

The following diagram illustrates the correlation between the molecular structure and the NMR signals.

NMR_Assignment Molecule This compound H5 H-5 (Aromatic) δ 5.8 ppm Shielded by OMe Molecule->H5 Ring C-5 OMe Methoxy (-OCH3) δ 3.9 ppm Equivalent (6H) Molecule->OMe C-4 & C-6 CH2 Methylene (-CH2-) δ 3.8 ppm Linker Region Molecule->CH2 Exocyclic C-2 NH2 Amine (-NH2) δ 1.8-2.2 ppm Exchangeable CH2->NH2 Attached Group

Figure 1: Structural assignment correlating chemical environments to spectral signals.[1]

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often confused with its direct amine analog or analyzed in suboptimal solvents.[2] This section objectively compares these scenarios.

Comparison 1: Structural Analog Differentiation

A common synthesis impurity or alternative scaffold is 2-Amino-4,6-dimethoxypyrimidine , where the amine is directly attached to the aromatic ring (no methylene spacer).[2][1]

FeatureTarget: (Pyrimidin-2-yl)methanamine Analog: 2-Amino-4,6-dimethoxy... Diagnostic Consequence
Amine Type Primary Aliphatic (

)
Primary Aromatic (

)
Crucial Check: Aromatic amines appear downfield (~5.0–7.0 ppm).[1] Aliphatic amines appear upfield (~1.5–2.5 ppm).[2][1]
Linker Signal Singlet @ ~3.8 ppm (

)
Absent The presence of the 2H singlet at 3.8 ppm confirms the linker is intact.
H-5 Shift ~5.80 ppm~5.40 – 5.50 ppmThe direct amine donation shields the H-5 proton more strongly than the aminomethyl group.[1]
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the visibility of the amine protons (


).[1]
  • CDCl₃ (Chloroform-d):

    • Pros: Sharp resolution of the aromatic H-5 and OMe groups.[1]

    • Cons: The

      
       peak is often broad, flat, or overlaps with the water peak (~1.56 ppm).[2] It can be easily missed.[1]
      
    • Use Case: Routine purity checks where the carbon backbone is the focus.[1]

  • DMSO-d₆ (Dimethyl sulfoxide-d₆):

    • Pros: Hydrogen bonding with the solvent slows proton exchange.[1] The

      
       signal often sharpens and moves downfield (sometimes to ~3-4 ppm or higher if protonated).[1]
      
    • Cons: High viscosity can broaden line shapes slightly; strong solvent peak at 2.50 ppm.[1]

    • Use Case: Characterization of the amine functionality or if the sample is a salt (e.g., HCl salt).[2]

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data, follow this step-by-step protocol. This workflow includes a "D₂O Shake" validation step to confirm the amine assignment.[1]

Materials
  • Analyte: ~5–10 mg of this compound.[1]

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

  • Validation Reagent: D₂O (Deuterium Oxide).[1]

Workflow Diagram

Protocol_Workflow Start Start: Sample Preparation Dissolve Dissolve 10mg in CDCl3 Ensure clear solution Start->Dissolve Acquire Acquire 1H Spectrum (ns=16, d1=2s) Dissolve->Acquire Check Check 1.5-2.5 ppm region Is NH2 visible? Acquire->Check Visible Peak Present Check->Visible Yes NotVisible Peak Absent/Broad Check->NotVisible No D2O_Step Validation: D2O Shake Add 1 drop D2O, shake, re-acquire Visible->D2O_Step NotVisible->D2O_Step Result NH2 Signal Disappears (Exchange with D) D2O_Step->Result

Figure 2: Decision tree for sample preparation and amine validation.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃. Ensure the solution is homogeneous; filter if particulates remain.[1]

  • Acquisition:

    • Pulse Angle: 30° or 90°.[1]

    • Relaxation Delay (d1):

      
       2.0 seconds (to allow relaxation of the isolated H-5 proton).[1]
      
    • Scans (ns): 16 (sufficient for >95% purity).

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Validation (The D₂O Shake):

    • After the initial scan, add 1–2 drops of D₂O directly to the NMR tube.[2]

    • Cap and shake vigorously for 10 seconds.[1]

    • Wait 2 minutes for phase separation.

    • Re-acquire the spectrum.[1]

    • Result: The broad singlet assigned to

      
       must disappear (exchange to 
      
      
      
      ). The
      
      
      and aromatic signals will remain unchanged.[1]

Troubleshooting & Critical Nuances

The "Missing" Amine

If the


 signal is not visible in CDCl₃:
  • Cause: Rapid proton exchange due to trace acid/water or extreme broadening.[1]

  • Solution: Switch solvent to DMSO-d₆ . In DMSO, the amine is usually distinct.[2] If the sample is an HCl salt, the amine will appear as a broad singlet at

    
     8.0–8.5 ppm (
    
    
    
    ).[2]
Overlapping Signals

The methoxy (


) and methylene (

) protons have very similar electronic environments.[2][1]
  • Observation: You may see a massive peak at ~3.9 ppm.[1]

  • Resolution: Zoom in. The methoxy is a sharp singlet (6H). The methylene (2H) may be slightly upfield (3.80–3.85 ppm).[2] If they overlap perfectly, the integration will be 8H total.[2]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • ChemicalBook. (n.d.).[1] 2-Amino-4,6-dimethoxypyrimidine NMR Spectrum Data (Analog Comparison).

  • Reich, H. J. (n.d.).[2][1] Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison.[1]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of (4,6-Dimethoxypyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

(4,6-Dimethoxypyrimidin-2-YL)methanamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are indispensable in both research and manufacturing settings. This guide provides an in-depth comparison of HPLC-based methodologies for the purity analysis of this compound, offering insights into method development, validation, and comparison with alternative techniques.

The inherent basicity of the primary amine group and the presence of the pyrimidine ring in this compound present unique challenges for chromatographic separation. These include potential peak tailing due to interactions with residual silanols on the stationary phase and the need for careful pH control of the mobile phase to ensure consistent ionization and retention.

HPLC Method Development: A Rational Approach

The development of a robust HPLC method for purity analysis requires a systematic evaluation of several key parameters. The goal is to achieve adequate resolution between the main peak and all potential impurities, both known and unknown, within a reasonable analysis time.

Stationary Phase Selection: Beyond C18

While C18 columns are the workhorses of reversed-phase chromatography, the basic nature of this compound necessitates consideration of alternative stationary phases to mitigate undesirable peak shapes.

  • End-capped C18: Modern, highly end-capped C18 columns are a good starting point. End-capping minimizes the accessible free silanol groups, thereby reducing peak tailing.

  • Polar-Embedded Phases: Stationary phases with embedded polar groups (e.g., amide, carbamate) offer alternative selectivity and can provide better peak shapes for basic compounds through a combination of hydrophobic and polar interactions.

  • Phenyl Phases: Phenyl-based stationary phases can provide unique selectivity for aromatic compounds like the pyrimidine derivative in our analyte through pi-pi interactions.

The choice of stationary phase will ultimately depend on the specific impurity profile of the sample. A screening of different column chemistries is highly recommended during method development.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, particularly its pH and organic modifier, plays a crucial role in achieving the desired separation.

  • pH Control: The pKa of this compound dictates its ionization state at a given pH. Maintaining the mobile phase pH at least 2 units away from the analyte's pKa ensures a consistent charge state and reproducible retention. For this basic compound, a mobile phase pH in the acidic to neutral range (e.g., 3-7) is generally preferred. Buffers such as phosphate, acetate, or formate are commonly used to maintain a stable pH.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and may be a valuable alternative to optimize the separation of critical peak pairs.

  • Ion-Pairing Reagents: In cases of severe peak tailing or poor retention, the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can be beneficial. TFA masks the residual silanols and forms an ion pair with the protonated amine, improving peak shape and retention. However, it's important to note that TFA can be corrosive to the HPLC system and may suppress ionization in mass spectrometry detection.

Detection: Ensuring Sensitivity and Specificity
  • UV Detection: Due to the presence of the pyrimidine ring, this compound exhibits strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification. The selection of the detection wavelength should be based on the UV spectrum of the main compound and its impurities to ensure optimal sensitivity for all components.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides an unparalleled level of specificity and sensitivity. It allows for the unambiguous identification of known impurities and the characterization of unknown ones based on their mass-to-charge ratio.

Comparative Analysis: HPLC vs. UPLC

Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC, offering significant advantages in terms of speed and resolution.

FeatureHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Column Length 100 - 250 mm50 - 150 mm
Analysis Time 15 - 30 min1 - 5 min
Resolution GoodExcellent
System Pressure 2000 - 6000 psi10000 - 15000 psi
Solvent Consumption HigherLower

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step protocol for the purity analysis of this compound using a validated HPLC method.

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions
  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm

Sample Preparation
  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Integration Detection->Integration Purity_Calculation Purity_Calculation Integration->Purity_Calculation Reporting Reporting Purity_Calculation->Reporting

Caption: HPLC analysis workflow for purity determination.

Logical Flow of Purity Analysis

The overall process of purity analysis follows a logical sequence to ensure data integrity and regulatory compliance.

Purity_Analysis_Logic Method_Development Method Development & Optimization Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis Impurity_Profiling Impurity Profiling & Identification Routine_Analysis->Impurity_Profiling Specification_Setting Setting Acceptance Criteria Impurity_Profiling->Specification_Setting Regulatory_Submission Regulatory Submission Specification_Setting->Regulatory_Submission

Caption: Logical flow of the purity analysis process.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

X-ray crystal structure of (4,6-Dimethoxypyrimidin-2-YL)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Performance Comparison of (4,6-Dimethoxypyrimidin-2-yl)methanamine Derivatives

Executive Summary As a Senior Application Scientist specializing in structural chemistry, I frequently rely on single-crystal X-ray diffraction to decode the structure-activity relationships (SAR) of heterocyclic scaffolds. The this compound core—and its closely related 2-amine analog—serves as the foundational pharmacophore for a vast array of sulfonylurea herbicides and targeted kinase inhibitors[1].

In this guide, we will objectively compare the crystallographic performance, structural rigidity, and lattice stability of the unmodified pyrimidine core against its advanced N-substituted derivatives (such as acetamides and sulfonylureas). By understanding the causality behind their three-dimensional conformations, researchers can rationally design next-generation bioactive molecules with optimized receptor binding and formulation stability.

Structural Causality: The Role of Substituents

The electronic structure of the 4,6-dimethoxypyrimidine ring is heavily influenced by the electron-donating methoxy (-OCH₃) groups. These groups increase the electron density on the adjacent pyrimidine nitrogen atoms, transforming them into potent hydrogen-bond acceptors.

When we compare the unmodified amine core to its bulky derivatives, a distinct conformational shift occurs. The unmodified core remains largely planar, facilitating tightly packed N-H···N hydrogen-bonded chains[2]. However, introducing a bulky substituent (such as an aryl acetamide or a pyrazole-sulfonyl group) forces a significant dihedral twist to alleviate steric hindrance between the substituent and the rigid methoxy groups[1][3]. For instance, in N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide, the dihedral angle between the pyrimidine and benzene rings is 87.0° to 93.0°[3]. This non-planar conformation is not a defect; rather, it is a highly desirable feature that enables the "induced fit" binding mechanism within the active sites of target enzymes.

Comparative Crystallographic Data

To quantify these structural shifts, we compared the X-ray crystal parameters of three key derivatives. The data highlights how substitution alters the crystal system and intermolecular bonding motifs.

CompoundCrystal SystemDihedral Angle (Core to Substituent)Primary H-Bond MotifUnit Cell Volume (ų)
2-Amino-4,6-dimethoxypyrimidine MonoclinicN/A (Planar core)N-H···N (Fused Chains)~ 700.00
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide Triclinic87.0° – 93.0°R2²(8) N-H···O730.30
Azimsulfuron Triclinic79.10°R2²(8) N-H···O907.16

Data supported by crystallographic reports from[3] and the [4].

Notice how the introduction of the sulfonylurea or acetamide linkage transitions the primary intermolecular interaction from a simple N-H···N chain to a highly stable R2²(8) centrosymmetric dimer[1][3]. This specific hydrogen-bonding motif dramatically enhances the thermal stability of the solid-state material.

R228_Motif cluster_0 R2²(8) Centrosymmetric Dimer Formation A_NH N-H Donor (Molecule A) B_CO C=O Acceptor (Molecule B) A_NH->B_CO H-Bond (2.97 Å) A_CO C=O Acceptor (Molecule A) B_NH N-H Donor (Molecule B) B_NH->A_CO H-Bond (2.97 Å)

Caption: Formation of the R2²(8) hydrogen-bonded inversion dimer in pyrimidine derivatives.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure absolute trustworthiness in your structural data, the following self-validating workflow must be strictly adhered to when resolving the structures of pyrimidine derivatives[1][3].

Step 1: High-Purity Synthesis & Preparation Synthesize the derivative by reacting the this compound (or amine) precursor with the appropriate acyl chloride or sulfonyl isocyanate in dichloromethane at 273 K[3]. Purify via silica gel chromatography to achieve >99% purity. Causality: Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation rather than distinct crystalline lattices.

Step 2: Controlled Single-Crystal Growth Dissolve the purified compound in a binary solvent system (e.g., methanol/dichloromethane). Allow slow evaporation at ambient temperature (293 K) over 5-7 days. Causality: Slow evaporation ensures that molecules have sufficient time to orient themselves into the lowest-energy R2²(8) thermodynamic state, yielding diffraction-quality block-like crystals.

Step 3: X-Ray Data Collection Mount a suitable crystal (e.g., 0.42 × 0.34 × 0.22 mm) on a diffractometer equipped with a CCD detector. Utilize Mo Kα radiation (λ = 0.71073 Å) and maintain the crystal at 173 K using a nitrogen stream[1][3]. Causality: Cooling to 173 K minimizes atomic thermal vibrations, drastically improving the resolution of high-angle diffraction spots and allowing for accurate mapping of hydrogen atoms.

Step 4: Phase Resolution and Refinement Solve the phase problem using direct methods (e.g., SHELXS). Refine the structure using full-matrix least-squares on F² (SHELXL). Apply a multi-scan absorption correction (SADABS) to account for the crystal's shape and density[1].

Step 5: Internal Validation (The Self-Check) A protocol is only as good as its validation. Verify the final CIF (Crystallographic Information File) against these parameters[1]:

  • R-factor (R1): Must be < 0.05.

  • Goodness-of-Fit (S): Should be approximately 1.00 to 1.05.

  • Residual Electron Density (Δρmax): Must be < 1.0 e Å⁻³ (typically ~0.56 e Å⁻³ for these derivatives), confirming no missing heavy atoms.

XRD_Workflow A 1. Compound Synthesis (Purity > 99%) B 2. Controlled Crystallization (Binary Solvent, 293 K) A->B C 3. X-Ray Data Collection (Mo Kα, 173 K) B->C D 4. Phase Resolution (SHELXS Direct Methods) C->D E 5. Structural Validation (Δρmax < 1.0 e Å⁻³, R < 0.05) D->E

Caption: Self-validating workflow for the crystallization and X-ray structural resolution of pyrimidines.

Performance Comparison: Core vs. Derivatives

  • Lattice Stability & Formulation: The R2²(8) inversion dimers found in the acetamide and sulfonylurea derivatives provide superior lattice enthalpy compared to the linear chains of the unmodified core[1][3]. This translates to lower hygroscopicity—a critical performance metric for extending the shelf-life of agricultural and pharmaceutical formulations.

  • Conformational Flexibility: The unmodified core is highly rigid. In contrast, the derivatives exhibit a dihedral angle of ~79-93°[1][3], providing the necessary rotational freedom for the molecule to adapt to complex binding pockets without sacrificing the structural integrity of the pyrimidine ring itself.

References

  • Praveen, A. S., et al. "N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, 2011.[Link]

  • National Center for Biotechnology Information. "2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946." PubChem, 2025. [Link]

  • "Crystal structure of azimsulfuron." Acta Crystallographica Section E: Crystallographic Communications, 2015.[Link]

  • Yan, Sheng, et al. "The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine." Zeitschrift für Kristallographie - New Crystal Structures, 2020.[Link]

Sources

Reactivity comparison of (4,6-Dimethoxypyrimidin-2-YL)methanamine and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile & Comparative Guide: (4,6-Dimethoxypyrimidin-2-yl)methanamine

Executive Summary

Target Molecule: this compound CAS: 771582-35-5 Core Function: High-nucleophilicity pyrimidine building block.[1][2]

This guide analyzes the reactivity of This compound (hereafter referred to as 2-AMP-OMe ), contrasting it with its direct-attachment analog 2-Amino-4,6-dimethoxypyrimidine (ADMP) and the electron-deficient (4,6-Dichloropyrimidin-2-yl)methanamine .[2]

The critical structural differentiator is the methylene spacer (-CH₂-) at the C2 position.[2] This spacer effectively "insulates" the exocyclic amine from the electron-deficient pyrimidine ring, preserving its aliphatic character. Consequently, 2-AMP-OMe exhibits significantly higher basicity (pKa ~9.[2]3) and nucleophilicity compared to ADMP (pKa ~4.0), necessitating distinct synthetic strategies.

Structural & Electronic Analysis

The reactivity differences among these analogs are governed by the interplay of resonance and inductive effects.

FeatureThis compound (Target)2-Amino-4,6-dimethoxypyrimidine (Standard Analog)(4,6-Dichloropyrimidin-2-yl)methanamine (EWG Analog)
Structure Pyrimidine-CH₂-NH₂Pyrimidine-NH₂Pyrimidine-CH₂-NH₂ (Cl subs.)[2]
Amine Type Primary Aliphatic (Benzyl-like)Primary Heteroaromatic (Aniline-like)Primary Aliphatic
Electronic State Insulated: Lone pair localized on Nitrogen.[2]Conjugated: Lone pair delocalized into ring.Inductively Deactivated: Cl pulls density via σ-bonds.[2]
Est. pKa (BH⁺) ~9.3 (High Basicity)~4.0 (Low Basicity)~8.5 (Reduced Basicity)
Nucleophilicity High (Reacts with esters/halides)Low (Requires isocyanates/anhydrides)Moderate
Visualizing the "Spacer Effect"

ElectronicEffects Target This compound (Target) Effect1 Methylene Spacer (-CH2-) BLOCKS Resonance Target->Effect1 Direct 2-Amino-4,6-dimethoxypyrimidine (Analog A) Effect2 Direct Attachment ALLOWS Resonance Direct->Effect2 Chloro (4,6-Dichloropyrimidin-2-yl)methanamine (Analog B) Effect3 Chlorine Atoms Inductive Withdrawal (-I) Chloro->Effect3 Result1 High Nucleophilicity (Aliphatic Amine) Effect1->Result1 Result2 Low Nucleophilicity (Delocalized Lone Pair) Effect2->Result2 Result3 Reduced Nucleophilicity (Inductive Deactivation) Effect3->Result3

Figure 1: The methylene spacer in the target molecule prevents resonance delocalization, resulting in superior nucleophilicity compared to the direct amino analog.[2]

Reactivity Profiles & Synthetic Pathways

A. Acylation & Sulfonylation (Amide/Sulfonamide Synthesis)
  • Target (2-AMP-OMe): Reacts rapidly with acid chlorides, sulfonyl chlorides, and even esters under mild conditions.[2] No strong base is required; a scavenger (e.g., TEA) suffices.

  • Analog (ADMP): Reactivity is poor due to the electron-deficient ring pulling density from the amine.[2] Synthesis of sulfonylureas (e.g., Nicosulfuron) typically requires sulfonyl isocyanates or high-temperature coupling with carbamates because the amine is too weak to attack standard electrophiles efficiently.[2]

B. Condensation (Schiff Base Formation)
  • Target (2-AMP-OMe): Forms stable imines with aldehydes/ketones. The equilibrium favors the product due to the higher basicity of the nitrogen.

  • Analog (ADMP): Imines are hydrolytically unstable.[2] The reaction often requires forcing conditions (Dean-Stark) or Lewis acid catalysis (TiCl₄) to proceed.[2]

C. Nucleophilic Aromatic Substitution (SNAr)
  • Target (2-AMP-OMe): The 4,6-dimethoxy groups are relatively stable but can be displaced by strong nucleophiles (e.g., thiols) under forcing conditions.[2] The exocyclic amine is not acidic enough to deprotonate and interfere unless extremely strong bases (NaH) are used.

  • Analog (ADMP): The exocyclic amine proton is acidic (pKa ~20 in DMSO). In the presence of base, the nitrogen deprotonates, becoming a potent nucleophile that can cause self-condensation or side reactions on the ring.

Experimental Protocols

Protocol 1: Synthesis of Sulfonamide Derivatives

Use Case: Creating sulfonamide-linked bioactive scaffolds.

For Target (2-AMP-OMe):

  • Dissolution: Dissolve 2-AMP-OMe (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add Triethylamine (1.2 equiv). Cool to 0°C.[2]

  • Coupling: Dropwise add Sulfonyl Chloride (1.0 equiv).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[2]

    • Note: Reaction is usually quantitative due to high nucleophilicity.[2]

For Analog (ADMP) - Comparative Note:

  • Modification: The above protocol will fail or proceed with <10% yield for ADMP.

  • Required Method: Must use Sodium Hydride (NaH) in THF to deprotonate the amine first, OR reflux in Pyridine for 12+ hours.

Protocol 2: Reductive Amination (Secondary Amine Synthesis)

Use Case: Installing alkyl groups on the amine.

  • Imine Formation: Mix 2-AMP-OMe (1.0 equiv) and Aldehyde (1.0 equiv) in Methanol. Stir for 2 hours (Monitor by TLC; imine forms quickly).

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise at 0°C.

  • Quench: Add water, extract with EtOAc.

    • Result: Clean conversion to secondary amine.[2]

    • Contrast: ADMP would require Ti(OiPr)4 to drive imine formation before reduction.[2]

Comparative Reactivity Flowchart

ReactivityFlow Start Select Pyrimidine Building Block Choice1 This compound (Aliphatic Amine) Start->Choice1 Choice2 2-Amino-4,6-dimethoxypyrimidine (Aromatic Amine) Start->Choice2 Path1 Reaction with Sulfonyl Chloride Choice1->Path1 Path2 Reaction with Aldehyde Choice1->Path2 Path3 Reaction with Sulfonyl Chloride Choice2->Path3 Path4 Reaction with Aldehyde Choice2->Path4 Result1 Rapid Coupling (Mild Base, 0°C) Yield: >90% Path1->Result1 High Nucleophilicity Result2 Stable Imine (Reductive Amination Possible) Path2->Result2 Basic Nitrogen Result3 No Reaction / Low Yield (Requires NaH or Isocyanate) Path3->Result3 Lone Pair Delocalized Result4 Unstable Imine (Requires TiCl4 / Dehydration) Path4->Result4 Weak Nucleophile

Figure 2: Decision tree highlighting the synthetic advantages of the methanamine derivative over the direct amino analog.[2]

References

  • Synthesis & Properties of 2-Aminopyrimidines

    • Source: BenchChem.[2][3] "An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine."

  • Nucleophilicity Trends in Amines

    • Source: Master Organic Chemistry.[2] "Nucleophilicity of Amines: Trends and Exceptions."

    • URL:[Link]

  • pKa Data for Heterocycles

    • Source: Williams, R. (ACS Organic Division).[4] "pKa Values of Nitrogen Heterocycles."

    • URL:[Link]

  • Specific Molecule Data (CAS 771582-35-5)

    • Source: PubChem/Sigma-Aldrich Listings for this compound.[2]

Sources

Biological Activity Profile: (4,6-Dimethoxypyrimidin-2-yl)methanamine & Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of (4,6-Dimethoxypyrimidin-2-YL)methanamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Linker Defines the Target

The 4,6-dimethoxypyrimidine moiety is a privileged structure in bioactive chemistry, serving as the pharmacophore for a multi-billion dollar class of agrochemicals and an emerging class of kinase inhibitors. However, the biological trajectory of this scaffold is dictated by a single structural feature: the linker at the 2-position.

This guide compares two distinct derivative classes:

  • Direct-Linked Derivatives (ADMP Series): Based on 2-amino-4,6-dimethoxypyrimidine . These are rigid, high-affinity binders primarily used in herbicidal applications (ALS inhibition).

  • Methylene-Linked Derivatives (Methanamine Series): Based on This compound . These possess a flexible -CH2- spacer, shifting activity toward medicinal applications (Kinase inhibition, Antiviral) by allowing the pyrimidine headgroup to orient into deep hydrophobic pockets.

Chemical Identity & Structural Divergence

FeatureDirect-Linked (Standard) Methylene-Linked (Exploratory)
Core Intermediate 2-Amino-4,6-dimethoxypyrimidine (ADMP) This compound
CAS Number 36315-01-2771582-35-5
Linker Structure Py-NH-R (Rigid)Py-CH2-NH-R (Flexible)
Primary Domain Agrochemicals (Herbicides)Pharma (Oncology, Antiviral)
Key Mechanism Acetolactate Synthase (ALS) InhibitionVEGFR-2 / DHFR Inhibition
Lipophilicity (LogP) ~0.5 (Low)~0.8 - 1.2 (Moderate)
Structural Visualization

The following diagram illustrates the divergence in synthesis and application based on the linker chemistry.

G Precursor Malononitrile / Guanidine Core 4,6-Dimethoxypyrimidine Scaffold Precursor->Core Cyclization Direct Direct Amine (ADMP) (Rigid Linker) Core->Direct Amination (-NH2) Spacer Methanamine (Flexible -CH2- Linker) Core->Spacer Cyanation + Reduction (-CH2NH2) Herbicide Sulfonylureas / Benzoates (Bispyribac-sodium) Target: ALS Enzyme Direct->Herbicide Coupling w/ Salicylates Pharma Kinase Inhibitors (VEGFR-2 / DHFR) Target: ATP Pocket Spacer->Pharma Coupling w/ Aryl Halides

Figure 1: Divergent synthesis pathways determining biological utility.

Comparative Biological Activity

A. Herbicidal Activity: The Dominance of the Direct Linker

The Direct-Linked derivatives are the industry standard for weed control. The mechanism involves blocking Acetolactate Synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis.

  • Mechanism: The 4,6-dimethoxypyrimidine ring binds to the entrance of the ALS active site channel. The rigid -NH- or -O- linkage positions the ring to block substrate access.

  • Why the Methanamine fails here: The addition of a -CH2- group introduces steric clash within the narrow ALS channel, significantly reducing binding affinity (IC50 increases by >100-fold).

Key Commercial Examples (Direct-Linked):

  • Bispyribac-sodium: Uses an oxygen linker (bioisostere to amine) to connect the pyrimidine to a benzoate core.

  • Pyribenzoxim: A structurally related oxime ester.

Experimental Data (Weed Inhibition at 100 mg/L):

Compound Class Target Weed (E. crus-galli) Target Weed (D. sanguinalis) Crop Safety (Rice)
Bispyribac-sodium (Standard) >95% Inhibition >90% Inhibition High

| Methanamine Analog (Spacer) | <30% Inhibition | <20% Inhibition | High |

Insight: For ALS inhibition, rigidity is required . The methanamine derivative is too flexible and sterically bulky for this specific pocket [1, 2].

B. Medicinal Activity: The Advantage of the Methanamine Spacer

While poor herbicides, This compound derivatives excel in medicinal chemistry where targets often require a "hinge-binding" motif with a flexible tail to reach hydrophobic back-pockets.

1. Anticancer (VEGFR-2 Inhibition)

Derivatives of 4,6-substituted pyrimidines have shown efficacy against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a primary driver of angiogenesis in tumors.

  • Role of Methanamine: The -CH2-NH- group acts as a flexible hinge, allowing the pyrimidine ring to form hydrogen bonds with the kinase hinge region (Cys919) while the tail extends into the solvent-exposed region.

  • Data: 4,6-diaryl-2-pyrimidinamine derivatives have demonstrated IC50 values in the nanomolar range (22–33 nM) against MCF-7 breast cancer cell lines [3].

2. Antiviral & Antimicrobial Potential

The methanamine scaffold is structurally homologous to Trimethoprim and Pyrimethamine (DHFR inhibitors).

  • Mechanism: Inhibition of Dihydrofolate Reductase (DHFR).

  • SAR Insight: The methylene bridge (present in Trimethoprim) is critical for DHFR binding. Therefore, this compound derivatives are far superior to their direct-amine counterparts for antimicrobial applications [4].

Experimental Protocols

Protocol A: Synthesis of this compound

Unlike the commercial ADMP, the methanamine must be synthesized via a reduction pathway.

  • Precursor: Start with 2-cyano-4,6-dimethoxypyrimidine .

  • Reduction:

    • Dissolve precursor (10 mmol) in dry THF (50 mL).

    • Add LiAlH4 (1.2 eq) dropwise at 0°C under Argon.

    • Stir at room temperature for 4 hours (Monitor via TLC, Rf ~0.3 in 10% MeOH/DCM).

  • Quench: Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL). Filter the precipitate.[1][2]

  • Purification: Extract filtrate with DCM. The amine is unstable; store as the hydrochloride salt (treat with HCl/Dioxane).

    • Yield: ~75-80%.

    • Validation: 1H NMR (DMSO-d6): δ 4.2 (s, 2H, CH2), 3.9 (s, 6H, OMe).

Protocol B: ALS Enzyme Inhibition Assay (Herbicidal Screening)

Use this to verify the activity of coupled derivatives.

  • Extraction: Homogenize corn shoots (100g) in buffer (0.1 M K-phosphate, pH 7.5, containing pyruvate and TPP). Centrifuge at 25,000g for 20 min.

  • Reaction:

    • Mix 100 µL enzyme extract + 50 µL test compound (DMSO solution).

    • Incubate at 30°C for 60 min.

    • Stop reaction with 50 µL H2SO4 (6 M).

  • Colorimetry:

    • Incubate at 60°C for 15 min (decarboxylates acetolactate to acetoin).

    • Add creatine/naphthol solution. Measure Absorbance at 525 nm .

  • Calculation: Compare Absorbance vs. Control to determine % Inhibition.

Mode of Action Visualization

The following diagram contrasts the binding modes of the two derivatives in their respective dominant targets.

MOA cluster_ALS Herbicidal Target: ALS Channel cluster_Kinase Medicinal Target: Kinase (VEGFR) ALS_Site ALS Active Site (Narrow Channel) Direct_Drug Direct-Linker Derivative (Fits Tightly) Direct_Drug->ALS_Site High Affinity (Blockade) Spacer_Drug Methanamine Derivative (Steric Clash) Spacer_Drug->ALS_Site Low Affinity (Rejected) Kinase_Pocket ATP Binding Pocket (Deep Hydrophobic) Spacer_Drug_K Methanamine Derivative (Flexible Hinge) Spacer_Drug_K->Kinase_Pocket Optimal Fit (H-Bond + Hydrophobic)

Figure 2: Mode of Action comparison. The methanamine linker (green) is advantageous for kinases but detrimental for ALS inhibition.

Conclusion

For researchers selecting a scaffold:

  • Choose this compound if your goal is drug discovery (Kinase inhibitors, Antivirals) where conformational flexibility and access to deep pockets are required.

  • Choose 2-Amino-4,6-dimethoxypyrimidine (Direct) if your goal is agrochemicals (ALS inhibitors) where rigid, compact binding is necessary for potency.

References

  • Synthesis and herbicidal activity of N-2-(4,6-dimethoxypyrimidin-2-yloxy) benzylidene substituted amine derivatives. Pesticide Science, 1997. 3[2][4][5][6][7][8][9][10]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 2008. 11[1][4][5][6][7][8][9][10]

  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 2018. 12[2][4][6][9]

  • Structure-activity relationships for pyrimethamine analogs. ResearchGate, 2000. 13[1][4][5][6][7][8][9][10]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 2014. [1][4][5][6][7][8][9][10]

Sources

Safety Operating Guide

Personal protective equipment for handling (4,6-Dimethoxypyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Handling (4,6-Dimethoxypyrimidin-2-yl)methanamine

Part 1: Core Directive & Executive Summary

Topic: Personal Protective Equipment (PPE) & Operational Safety for this compound CAS Number: 771582-35-5 Chemical Family: Pyrimidine / Primary Amine Intermediate Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.

Executive Summary: this compound is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical candidates (e.g., kinase inhibitors). Unlike its more common analog 2-amino-4,6-dimethoxypyrimidine, this compound features a primary methanamine group (


) attached to the pyrimidine ring.

Critical Safety Distinction: The presence of the exocyclic primary amine makes this compound significantly more basic and nucleophilic than ring-substituted aminopyrimidines. It poses a higher risk of chemical burns, severe eye damage, and respiratory irritation . Furthermore, it is susceptible to forming carbamates upon exposure to atmospheric


, necessitating strict inert handling.

Part 2: Scientific Integrity & Logic (The Guide)

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific molecular hazards.

Hazard Class (GHS)Hazard StatementMechanism of Action
Skin Corrosion/Irritation H314 / H315 (Causes severe skin burns or irritation)The primary amine group protonates at physiological pH, causing saponification of skin lipids and tissue necrosis upon prolonged contact.
Serious Eye Damage H318 (Causes serious eye damage)High pH of the amine in lacrimal fluid can cause rapid corneal opacification.
STOT - Single Exposure H335 (May cause respiratory irritation)Inhalation of dust triggers inflammation of the upper respiratory tract due to high alkalinity.
Reactivity Air Sensitive Reacts with atmospheric

to form solid carbamates, altering stoichiometry and purity.

Personal Protective Equipment (PPE) Matrix

The following matrix moves beyond generic advice, tailoring protection to specific operational scales.

Tier 1: Analytical & Small Scale (< 1 gram)
  • Activity: Weighing for NMR/LCMS, preparing stock solutions.

  • Respiratory: Fume hood is mandatory. If weighing outside a hood (not recommended), use an N95/P2 particulate respirator.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient due to the risk of fine dust migration.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm).

    • Rationale: Change outer gloves immediately upon contamination.

Tier 2: Preparative & Pilot Scale (> 10 grams)
  • Activity: Synthesis setup, workup, crystallization, bulk transfer.

  • Respiratory: Powered Air Purifying Respirator (PAPR) or full-face respirator with P100/Organic Vapor cartridges if dust control is imperfect.

  • Eyes: Face shield (8-inch minimum) worn over splash goggles.

  • Body: Tyvek® or similar microporous coveralls to prevent dust accumulation on street clothes.

  • Hands: Extended cuff Nitrile (minimum 0.2 mm thickness) or Laminate Film (Silver Shield) if handling concentrated solutions in organic solvents.

Operational Protocol: Handling & Storage

Trustworthiness Check: This protocol is designed to prevent the most common failure mode: degradation of the amine via air exposure.

Step 1: Inert Atmosphere Handling

  • Protocol: Always handle the solid under a blanket of Nitrogen or Argon.

  • Why? The methanamine moiety is a "

    
     sponge." Exposure to air for >30 minutes can lead to the formation of insoluble carbamate salts, which appear as a white crust and ruin reaction stoichiometry.
    

Step 2: Weighing & Transfer

  • Protocol: Use an anti-static gun (ionizer) on the spatula and weighing boat before transfer.

  • Why? Pyrimidine powders are often electrostatic. Static discharge can scatter the basic powder, creating an inhalation hazard and contaminating the balance.

Step 3: Solubilization

  • Protocol: Add solvent to the solid, not solid to the solvent.

  • Recommended Solvents: DMSO, Methanol, Dichloromethane.

  • Avoid: Acetone or Ketones (unless intended as reactants), as primary amines react with ketones to form imines (Schiff bases).

Emergency Response & Spill Management

Scenario: You have spilled 5g of powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood sash is at the emergency position.

  • Dry Cleanup (Preferred): Do not wet the powder initially (creates a caustic solution). Use a HEPA-filtered vacuum or carefully sweep using a dust pan and soft brush into a sealable container.

  • Wet Decontamination: Once the bulk solid is removed, wipe the surface with dilute acetic acid (5%) or citric acid solution.

    • Mechanism:[1][2] The acid neutralizes the residual amine residue, converting it to a water-soluble, non-volatile salt.

  • Final Wash: Rinse with soap and water.[1][3] Check pH of the surface with litmus paper to ensure neutrality (pH 6-8).

Waste Disposal Strategy

  • Classification: Hazardous Chemical Waste (Basic/Organic).

  • Segregation: Do not mix with acidic waste streams (exothermic neutralization risk) or oxidizers (fire risk).

  • Labeling: Clearly label as "Basic Organic Solid/Solution - Pyrimidine Amine."

Part 3: Visualization & Formatting

Diagram 1: PPE Selection Logic Flow

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity? Solid->Qty_Solid Qty_Liq Concentration/Vol? Solution->Qty_Liq Small_Solid < 1 gram Qty_Solid->Small_Solid Large_Solid > 1 gram Qty_Solid->Large_Solid Rec_Level1 LEVEL 1 PPE: - Lab Coat - Splash Goggles - Nitrile Gloves (Double) - Fume Hood Small_Solid->Rec_Level1 Rec_Level2 LEVEL 2 PPE: - Tyvek Sleeves/Suit - Face Shield + Goggles - N95/P100 (if open bench) - Anti-static tools Large_Solid->Rec_Level2 Dilute Dilute / <100mL Qty_Liq->Dilute Conc Conc. / >100mL Qty_Liq->Conc Dilute->Rec_Level1 Rec_Level3 LEVEL 3 PPE: - Chemical Apron - Extended Cuff Gloves (0.2mm) - Face Shield - Fume Hood MANDATORY Conc->Rec_Level3

Caption: Logic flow for selecting appropriate PPE based on physical state and scale of operation.

Diagram 2: Chemical Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess Hazard: Is it Powder or Liquid? Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action_Powder 1. Avoid Water (Caustic) 2. HEPA Vac or Sweep 3. Containerize Powder->Action_Powder Action_Liquid 1. Absorb (Vermiculite) 2. Do NOT use paper towels (Heat risk) Liquid->Action_Liquid Neutralize Neutralization Step: Wipe surface with 5% Acetic Acid Action_Powder->Neutralize Action_Liquid->Neutralize Final Final Clean: Soap & Water pH Check (6-8) Neutralize->Final

Caption: Step-by-step response protocol for solid vs. liquid spills, emphasizing neutralization.

References

  • PubChem. (n.d.). This compound (Compound CID 11660502). National Library of Medicine.[4] Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 1, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Retrieved March 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.